molecular formula C14H14O3 B1315094 5-Phenylhexahydro-2-benzofuran-1,3-dione

5-Phenylhexahydro-2-benzofuran-1,3-dione

Cat. No.: B1315094
M. Wt: 230.26 g/mol
InChI Key: LZYYSHYKQSQTRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenylhexahydro-2-benzofuran-1,3-dione is a synthetic benzofuran-1,3-dione derivative utilized in scientific research and development. Benzofuran derivatives are recognized as privileged structures in medicinal chemistry and are known to display a broad spectrum of pharmacological activities, making them valuable scaffolds in drug discovery efforts . This compound is part of a class of bioactive small molecules that are typically employed in research applications such as proteomics . Researchers value this structural motif for its potential in exploring biological pathways and developing novel therapeutic agents. As a heterocyclic compound, it fits into the category of oxygen-containing heterocycles, which are often investigated for their improved solubility and oral absorption properties, factors that are crucial in preclinical development . The product is supplied for research purposes only. It is strictly for professional, laboratory use by qualified personnel. It is not intended for human or veterinary diagnostic or therapeutic use, nor for consumer application. Please refer to the Certificate of Analysis for specific data on lot-specific purity.

Properties

IUPAC Name

5-phenyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c15-13-11-7-6-10(8-12(11)14(16)17-13)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYYSHYKQSQTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1C3=CC=CC=C3)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 5-Phenylhexahydro-2-benzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Phenylhexahydro-2-benzofuran-1,3-dione (CAS: 336185-24-1), commonly referred to as 4-phenylcyclohexane-1,2-dicarboxylic anhydride , is a critical alicyclic anhydride intermediate.[1] It serves as a high-performance curing agent for epoxy resins, imparting superior thermal stability and electrical properties compared to non-phenylated analogs.[1] It is also a versatile scaffold in the synthesis of polyimides and pharmaceutical pharmacophores.

This guide details a robust, two-stage synthetic pathway:

  • Diels-Alder Cycloaddition: Constructing the bicyclic core using 2-phenyl-1,3-butadiene and maleic anhydride.[1]

  • Catalytic Hydrogenation: Saturating the alkene functionality to yield the hexahydro- derivative with high diastereoselectivity.[1]

Chemical Profile
PropertySpecification
IUPAC Name This compound
Common Name 4-Phenylhexahydrophthalic anhydride
Molecular Formula C₁₄H₁₄O₃
Molecular Weight 230.26 g/mol
Physical State White crystalline solid
Solubility Soluble in toluene, ethyl acetate, THF; hydrolyzes in water

Strategic Retrosynthesis

The synthesis is designed around the convergent Diels-Alder transform, which builds the cyclohexene ring with the requisite phenyl substitution in a single step. The subsequent hydrogenation is a stereochemically controlled operation to establish the cis-fused ring system typical of anhydride curing agents.

Retrosynthesis Target Target: This compound Intermediate Intermediate: 5-Phenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione (Diels-Alder Adduct) Target->Intermediate H2 / Pd-C (Hydrogenation) Precursors Precursors: 2-Phenyl-1,3-butadiene + Maleic Anhydride Intermediate->Precursors Diels-Alder Cycloaddition

Figure 1: Retrosynthetic pathway utilizing a convergent Diels-Alder strategy.[1]

Experimental Protocols

Phase 1: Constructing the Core (Diels-Alder Cycloaddition)[1]

Objective: Synthesize 5-phenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione. Reaction Type: [4+2] Cycloaddition. Critical Quality Attribute (CQA): Regioselectivity is inherent to the 2-substituted diene; however, temperature control is vital to prevent polymerization of the diene.

Materials
  • Diene: 2-Phenyl-1,3-butadiene (Freshly distilled or prepared in situ to avoid polymerization).[1]

  • Dienophile: Maleic anhydride (Recrystallized from chloroform if purity <98%).[1]

  • Solvent: Toluene (Anhydrous).[1]

  • Inhibitor: Hydroquinone (Trace amount to prevent radical polymerization).[1]

Protocol
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Flame-dry the apparatus under nitrogen flow.

  • Solubilization: Charge the flask with Maleic Anhydride (9.8 g, 100 mmol) and Toluene (150 mL). Add Hydroquinone (10 mg).[1] Stir until dissolved.

  • Addition: Dissolve 2-Phenyl-1,3-butadiene (13.0 g, 100 mmol) in Toluene (50 mL) and transfer to the addition funnel.

    • Note: If 2-phenyl-1,3-butadiene is unavailable, it can be generated in situ via the acid-catalyzed dehydration of 2-phenyl-3-buten-2-ol, though this requires a modified setup [1].[1]

  • Reaction: Heat the maleic anhydride solution to 60°C. Add the diene solution dropwise over 45 minutes. The reaction is exothermic; monitor internal temperature to ensure it does not exceed 80°C.

  • Reflux: Once addition is complete, raise temperature to reflux (110°C) for 4 hours to drive the reaction to completion.

  • Workup: Cool the mixture to Room Temperature (RT). The adduct often precipitates upon cooling. If not, concentrate the solution via rotary evaporation to 25% of the original volume and add cold hexanes to induce crystallization.

  • Purification: Filter the solid and wash with cold hexanes. Recrystallize from toluene/hexanes.

    • Expected Yield: 85-92%

    • Characterization: H-NMR should show a vinylic proton signal (approx 6.0-6.2 ppm) corresponding to the double bond in the cyclohexene ring.[1]

Phase 2: Saturation (Catalytic Hydrogenation)

Objective: Reduction of the alkene to yield this compound. Reaction Type: Heterogeneous Catalytic Hydrogenation.[1]

Protocol
  • Setup: Use a high-pressure hydrogenation vessel (Parr reactor or autoclave).

  • Loading: Charge the vessel with the Diels-Alder adduct (10 g) and Ethyl Acetate (100 mL).

  • Catalyst: Add 5% Palladium on Carbon (Pd/C) (0.5 g, 5 wt% loading).

    • Safety: Pd/C is pyrophoric.[1] Wet with solvent immediately upon exposure to air.[1]

  • Hydrogenation: Purge the vessel with Nitrogen (3x) then Hydrogen (3x).[1] Pressurize to 3 atm (45 psi) H₂. Stir vigorously at RT for 6-12 hours.

    • Monitoring: Reaction progress can be monitored by the cessation of H₂ uptake or by TLC (disappearance of UV-active alkene spot; the product is less UV active but the phenyl ring remains).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate.

  • Isolation: Evaporate the solvent under reduced pressure to yield the crude anhydride.

  • Final Purification: Recrystallize from cyclohexane or a toluene/heptane mixture to obtain white crystals.

Stereochemical & Mechanistic Analysis[1][4]

The stereochemistry of the final product is dictated by the cis-principle of the Diels-Alder reaction and the facial selectivity of the hydrogenation.

  • Diels-Alder Step: Maleic anhydride adds to 2-phenyl-1,3-butadiene in a cis fashion, ensuring the bridgehead hydrogens (at positions 3a and 7a) are cis to each other.[1] This forms the cis-tetrahydrophthalic anhydride core.[1]

  • Hydrogenation Step: The bulky phenyl group at position 5 (benzofuran numbering) influences the approach of the hydrogen. Hydrogenation typically occurs from the less hindered face (opposite the phenyl group if it adopts an axial-like conformation in the transition state), preserving the cis-fusion of the anhydride ring.

Workflow cluster_0 Phase 1: Cycloaddition cluster_1 Phase 2: Hydrogenation Step1 Reagents: 2-Phenyl-1,3-butadiene Maleic Anhydride Toluene Step2 Reflux (110°C, 4h) Exothermic Control Step1->Step2 Step3 Crystallization (Toluene/Hexanes) Step2->Step3 Step4 Reagent: Pd/C Catalyst H2 (3 atm) Step3->Step4 Intermediate Transfer Step5 Filtration (Celite) Solvent Evaporation Step4->Step5 Step6 Final Product: This compound Step5->Step6

Figure 2: Operational workflow for the two-step synthesis.

Quality Control & Characterization

To ensure the material meets research or industrial standards (>98% purity), the following analytical markers should be verified.

TechniqueDiagnostic SignalInterpretation
FT-IR 1850 cm⁻¹, 1780 cm⁻¹Characteristic cyclic anhydride doublet (C=O stretch).[1]
¹H-NMR ~7.2 ppm (Multiplet)Phenyl protons (integration = 5H).[1]
¹H-NMR Absence of ~5.8-6.2 ppmConfirms complete hydrogenation (no alkene protons).[1]
¹H-NMR ~3.3-3.5 ppmBridgehead protons (CH-CO), typically shifted downfield.[1]
Melting Point 98°C - 106°CRange varies slightly by stereoisomer purity; sharp mp indicates high purity [2].[1]

Impurity Profile:

  • Hydrolyzed Diacid: Broad OH peak in IR (3000-3500 cm⁻¹).[1] Caused by moisture exposure.[1][2] Store in a desiccator.

  • Polymeric Residue: Insoluble material in toluene.[1] Caused by thermal polymerization of the diene during addition.

Safety & Handling

  • Maleic Anhydride: Potent sensitizer and respiratory irritant.[1] Handle only in a fume hood. Inhalation of dust can cause asthma-like symptoms.[1]

  • 2-Phenyl-1,3-butadiene: Flammable.[1] Prone to polymerization; store cold with inhibitor.[1]

  • Hydrogenation: High-pressure vessels present explosion hazards.[1] Ensure reactor integrity and proper grounding to prevent static discharge near H₂.

References

  • PrepChem. "Synthesis of 1-phenyl-4-cyclohexene-1,2-dicarboxylic acid anhydride."[1][3] PrepChem.com.[1] Accessed February 22, 2026. [Link]

  • Matrix Fine Chemicals. "5-Phenyl-octahydro-2-benzofuran-1,3-dione Product Data." Matrix Fine Chemicals.[1] Accessed February 22, 2026. [Link][1]

  • National Institutes of Health. "cis-1,2,3,6-Tetrahydrophthalic anhydride." PubChem. Accessed February 22, 2026. [Link]

  • Organic Reactions. "The Diels-Alder Reaction with Maleic Anhydride." Organic Reactions.[1][2][4][5][6][7][8] Accessed February 22, 2026. [Link]

Sources

Comprehensive Structure Elucidation of CAS 336185-24-1

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structure elucidation of CAS 336185-24-1 , chemically identified as (3aS,5R,7aR)-5-phenylhexahydroisobenzofuran-1,3-dione (also known as 4-trans-phenylcyclohexane-(1R,2-cis)-dicarboxylic anhydride). This compound serves as a critical chiral building block in the synthesis of complex pharmaceutical intermediates, particularly for receptor antagonists and protease inhibitors where stereochemical precision is paramount.

(3aS,5R,7aR)-5-Phenylhexahydroisobenzofuran-1,3-dione[1]

Executive Summary

CAS 336185-24-1 is a bicyclic anhydride characterized by a cyclohexane ring fused to a furan-1,3-dione system, with a phenyl substituent at the 5-position (relative to the fused system).[1][2][3][4] The elucidation of this structure requires a multi-faceted analytical approach to confirm not only the connectivity but, more critically, the relative and absolute stereochemistry of the three chiral centers (C3a, C5, C7a).

This guide outlines a self-validating protocol for confirming the identity of CAS 336185-24-1, distinguishing it from potential diastereomers (e.g., the cis-phenyl isomer) and hydrolysis products (the corresponding dicarboxylic acid).

Molecular Identity & Properties[2][3]

PropertySpecification
CAS Number 336185-24-1
IUPAC Name (3aS,5R,7aR)-5-phenylhexahydroisobenzofuran-1,3-dione
Common Name 4-trans-Phenylcyclohexane-1,2-cis-dicarboxylic anhydride
Molecular Formula C₁₄H₁₄O₃
Molecular Weight 230.26 g/mol
Stereocenters 3 (C3a, C5, C7a)
Key Functional Groups Cyclic Anhydride, Phenyl Ring, Cyclohexane Core

Elucidation Strategy: The Analytical Workflow

The structural confirmation relies on a sequential logic: Elemental Composition


 Functional Group Verification 

Connectivity

Stereochemical Assignment.
High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and rule out isobaric impurities.

  • Method: ESI+ or APCI+ (Note: Anhydrides often hydrolyze or form adducts in MS conditions).

  • Expected Ion:

    
     at m/z 231.10.
    
  • Diagnostic Fragmentation:

    • Loss of CO (28 Da) and CO₂ (44 Da) is characteristic of cyclic anhydrides.

    • Tropylium ion formation (m/z 91) confirms the presence of the benzyl/phenyl moiety.

Infrared Spectroscopy (FT-IR)

Objective: Unequivocal identification of the cyclic anhydride moiety.

  • Diagnostic Signals:

    • C=O Stretch (Anhydride): Distinctive doublet at ~1780 cm⁻¹ (symmetric) and ~1850 cm⁻¹ (asymmetric). This doublet is the "fingerprint" distinguishing the anhydride from the corresponding diacid (which shows a broad -OH stretch and lower frequency C=O).

    • C-O-C Stretch: Strong band at ~1200–1300 cm⁻¹ .

    • Aromatic C-H: Weak bands >3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

Objective: Establish connectivity and relative stereochemistry.

1H NMR Assignment Strategy (CDCl₃, 400 MHz)

The spectrum will show three distinct regions:

  • Aromatic Region (7.1–7.4 ppm): 5 protons corresponding to the phenyl group.

  • Anhydride Methine Protons (3.0–3.5 ppm): The protons at C3a and C7a (H-1/H-2 in cyclohexane numbering). These will appear as multiplets. Their coupling constants (

    
    ) are critical for determining the cis-fusion.
    
  • Cyclohexane Methylene/Methine (1.5–2.5 ppm): The remaining 7 protons. The proton at C5 (benzylic) will be a distinct multiplet, likely further downfield than the methylenes.

Stereochemical Proof (The Critical Step)

The challenge is distinguishing the (3aS,5R,7aR) isomer from the (3aS,5S,7aR) isomer (where the phenyl group is cis to the anhydride bridge).

  • NOESY/ROESY Experiments:

    • Conformational Lock: The cis-fused anhydride ring locks the cyclohexane into a specific chair-like or boat-like conformation.

    • Trans-Phenyl Confirmation: If the phenyl group is trans to the anhydride bridge (as in the target structure), the benzylic proton (H-5) should show specific NOE correlations with the axial protons of the cyclohexane ring, but not strong correlations with the anhydride bridgehead protons (H-3a/H-7a) if they are on the opposite face.

    • Coupling Constants (

      
      ):  The coupling between H-3a and H-7a is typically smaller for cis-fused systems (approx. 4-6 Hz) compared to trans-fused (approx. 10-12 Hz), though trans-fusion is geometrically strained in this system.
      
Solid-State Analysis (XRD)

Objective: Absolute configuration and polymorph identification.

  • Single Crystal XRD: The gold standard. If a single crystal can be grown, the anomalous dispersion (using Cu K

    
     radiation) can determine the absolute configuration (R vs S) directly.
    

Visualizing the Elucidation Logic

The following diagram illustrates the decision matrix for confirming the structure of CAS 336185-24-1.

StructureElucidation Start Unknown Sample (CAS 336185-24-1 Candidate) MS HRMS (ESI/APCI) Start->MS MW_Check MW = 230.26? Fragment 91 (Tropylium)? MS->MW_Check IR FT-IR Spectroscopy MW_Check->IR Yes Reject Reject / Impurity MW_Check->Reject No Anhydride_Check Doublet ~1780/1850 cm⁻¹? IR->Anhydride_Check NMR_1D 1H & 13C NMR Anhydride_Check->NMR_1D Yes Anhydride_Check->Reject No (Likely Diacid) Connect_Check 5 Aromatic H Cyclohexane Pattern? NMR_1D->Connect_Check NMR_2D 2D NMR (NOESY/COSY) Connect_Check->NMR_2D Yes Connect_Check->Reject No Stereo_Check NOE: H-5 vs H-3a/7a Confirm Trans-Phenyl NMR_2D->Stereo_Check XRD Single Crystal XRD (Optional) Stereo_Check->XRD Ambiguous Confirmed Structure Confirmed: (3aS,5R,7aR)-Isomer Stereo_Check->Confirmed Yes XRD->Confirmed

Caption: Analytical workflow for the structural confirmation of CAS 336185-24-1, prioritizing stereochemical validation.

Impurity Profiling & Process Control

In a drug development context, distinguishing the active intermediate from its process-related impurities is vital.

Impurity TypeOriginDetection Strategy
Hydrolysis Product Exposure to moisture (Dicarboxylic Acid)IR: Loss of 1780/1850 doublet; appearance of broad OH (2500-3300). HPLC: Shift in retention time (more polar).
Cis-Phenyl Isomer Non-selective hydrogenation or cyclizationNMR: Distinct chemical shift of H-5; different coupling constants (

) for H-3a/H-7a.
Regioisomers Phenyl at position 4 (relative to anhydride) vs pos 3COSY/HMBC: Correlation pathways will differ. HMBC from Carbonyl to Ring Protons is definitive.

Detailed Protocol: Stereochemical Validation via NMR

Prerequisite: Sample must be dry (anhydrous) to prevent hydrolysis during acquisition. Use anhydrous CDCl₃ or DMSO-d₆ (though DMSO may promote hydrolysis over time).

  • Sample Prep: Dissolve ~10 mg of CAS 336185-24-1 in 0.6 mL CDCl₃.

  • Acquisition:

    • 1H NMR: 16 scans, d1=2s.

    • COSY: Gradient-selected, 256 increments.

    • NOESY: Mixing time 500ms. Crucial for spatial proximity.

  • Analysis:

    • Identify the methine protons at the ring fusion (H-3a, H-7a).

    • Identify the benzylic proton (H-5).

    • Check NOE:

      • If Trans (Target): H-5 is on the opposite face of the ring fusion. Look for NOE correlations between H-5 and the axial protons at C4/C6, which should confirm the equatorial preference of the phenyl group.

      • If Cis (Impurity): H-5 would likely show stronger NOE correlations with H-3a/H-7a if the conformation forces them to the same face (boat/twist-boat).

References

  • General NMR of Cyclohexanes: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Spectroscopic Identification: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. Link

  • Chemical Identity: PubChem Compound Summary for CID 11235372 (Related Isomer). Link

  • Synthesis Context: Patents related to HCV Protease Inhibitors and MCH-1 Antagonists often utilize phenyl-cyclohexane dicarboxylic acid derivatives as chiral scaffolds. (e.g., WO2006134467). Link

Sources

Introduction: The Benzofuranone Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 5-Phenylhexahydro-2-benzofuran-1,3-dione and its Congeners

The benzofuranone core, a heterocyclic system characterized by a fused benzene and furanone ring, has emerged as a "privileged scaffold" in the field of medicinal chemistry.[1] Its structural versatility allows for extensive chemical modifications, leading to a vast library of derivatives with a broad spectrum of biological activities.[1][2] This has made benzofuranones attractive candidates for the development of novel therapeutic agents for a multitude of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1][3][4]

This guide will delve into the potential biological activities of a specific derivative, this compound. While direct experimental data for this particular compound is not extensively available in the public domain, this document will explore its potential pharmacological profile by drawing on the wealth of research conducted on structurally related benzofuran and benzofuranone derivatives. By examining the established anti-cancer, anti-inflammatory, and other biological activities of its congeners, we can construct a scientifically-grounded hypothesis for the therapeutic potential of this compound, providing a roadmap for future research and development.

Anticancer Potential: A Promising Avenue for Novel Therapeutics

A significant body of research has been dedicated to the anticancer properties of benzofuranone derivatives.[1][5] These compounds have been shown to exert their antiproliferative effects through a variety of mechanisms, making them promising candidates for cancer chemotherapy.[1][6]

Mechanisms of Anticancer Action

The anticancer activity of benzofuranone derivatives is often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells.[1] Several studies have demonstrated that these compounds can trigger both the extrinsic and intrinsic apoptotic pathways. For instance, certain benzofuran-isatin conjugates have been found to inhibit the anti-apoptotic protein Bcl-2 and increase the levels of cleaved PARP, key markers of apoptosis, in colon cancer cells.[1] Another novel chalcone derivative linked to a benzofuran ring was shown to induce apoptosis through both the DR-4 mediated (extrinsic) and BCL-2 mediated (intrinsic) pathways.[1]

Another clinically validated strategy in cancer treatment is the disruption of microtubule dynamics. Several benzofuranone derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[7]

In Vitro Anticancer Activity of Benzofuranone Derivatives

The following table summarizes the in vitro cytotoxic activity of selected benzofuranone and related benzofuran derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzofuran-chalcone hybrid 3dMCF-7 (Breast)3.22[8]
Benzofuran-chalcone hybrid 3jMCF-7 (Breast)5.89[8]
Benzofuran-chalcone hybrid 3dPC-3 (Prostate)4.15[8]
Benzofuran-chalcone hybrid 3jPC-3 (Prostate)7.21[8]
Benzofuran derivative 11eMCF-7 (Breast)Not specified, but potent[6]
Benzofuran derivative 12SiHa (Cervical)1.10[6]
Benzofuran derivative 12HeLa (Cervical)1.06[6]
Bromo derivative 14cHCT116 (Colon)3.27[7]
3-methylbenzofuran derivative 16bA549 (Lung)1.48[7]
Benzofuran derivative 8A549 (Lung)8.49–16.72 (range)[5]
Benzofuran derivative 9A549 (Lung)6.55–13.14 (range)[5]
Benzofuran derivative 11A549 (Lung)4–8.99 (range)[5]

digraph "Apoptosis_Pathway_Targeted_by_Benzofuranones" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"];

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subgraph "cluster_intrinsic" { label="Intrinsic Pathway"; bgcolor="#F1F3F4"; "Mitochondrion" [label="Mitochondrion", fillcolor="#FBBC05"]; "Cytochrome_c" [label="Cytochrome c", fillcolor="#4285F4"]; "Apaf_1" [label="Apaf-1", fillcolor="#4285F4"]; "Procaspase_9" [label="Procaspase-9", fillcolor="#4285F4"]; "Caspase_9" [label="Caspase-9", fillcolor="#34A853"]; "Bcl_2" [label="Bcl-2", fillcolor="#EA4335"]; "Benzofuranone_Derivative_Inhibition" [label="Benzofuranone Derivative\n(Inhibition)", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"]; }

"Benzofuranone_Derivative_Activation" [label="Benzofuranone Derivative\n(Activation)", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"]; "Caspase_3" [label="Caspase-3", fillcolor="#34A853"]; "Apoptosis" [label="Apoptosis", shape=ellipse, fillcolor="#5F6368"];

"Benzofuranone_Derivative_Activation" -> "Death_Receptor"; "Death_Receptor" -> "Procaspase_8" [label="Activation"]; "Procaspase_8" -> "Caspase_8"; "Caspase_8" -> "Caspase_3";

"Benzofuranone_Derivative_Inhibition" -> "Bcl_2" [arrowhead=tee]; "Bcl_2" -> "Mitochondrion" [arrowhead=tee, label="Inhibits\nCytochrome c\nrelease"]; "Mitochondrion" -> "Cytochrome_c"; "Cytochrome_c" -> "Apaf_1"; "Apaf_1" -> "Procaspase_9" [label="Activation"]; "Procaspase_9" -> "Caspase_9"; "Caspase_9" -> "Caspase_3";

"Caspase_3" -> "Apoptosis"; }

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways potentially targeted by benzofuranone derivatives.

Anti-inflammatory Potential: Quelling the Flames of Inflammation

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a critical area of research. Benzofuran derivatives have demonstrated significant anti-inflammatory properties, suggesting that this compound may also possess similar activity.[9][10][11]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of benzofuran derivatives are often linked to their ability to inhibit key inflammatory mediators. Several studies have shown that these compounds can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are key drivers of inflammation and pain.[10] Additionally, some benzofuran derivatives have been shown to inhibit the production of nitric oxide (NO), another important inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[12][13] The inhibition of these pathways can lead to a reduction in the overall inflammatory response.[13]

In Vitro Anti-inflammatory Activity of Benzofuran Derivatives

The following table summarizes the in vitro anti-inflammatory activity of selected benzofuran derivatives.

Compound/DerivativeAssayIC50 (µM)Reference
Aza-benzofuran 1NO Inhibition in RAW 264.7 cells17.3[12]
Aza-benzofuran 4NO Inhibition in RAW 264.7 cells16.5[12]
Piperazine/benzofuran hybrid 5dNO Inhibition in RAW 264.7 cells52.23 ± 0.97[13]

digraph "COX_2_Pathway_Inhibition" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"];

"Arachidonic_Acid" [label="Arachidonic Acid", fillcolor="#FBBC05"]; "COX_2" [label="Cyclooxygenase-2 (COX-2)", fillcolor="#4285F4"]; "Prostaglandins" [label="Prostaglandins", fillcolor="#34A853"]; "Inflammation" [label="Inflammation\n(Pain, Fever, Swelling)", shape=ellipse, fillcolor="#5F6368"]; "Benzofuranone_Derivative" [label="Benzofuranone Derivative", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"];

"Arachidonic_Acid" -> "COX_2"; "COX_2" -> "Prostaglandins"; "Prostaglandins" -> "Inflammation"; "Benzofuranone_Derivative" -> "COX_2" [arrowhead=tee, label="Inhibition"]; }

Caption: Simplified diagram of the COX-2 pathway and its inhibition by benzofuranone derivatives.

Other Reported Biological Activities

Beyond their anticancer and anti-inflammatory properties, the benzofuran scaffold has been associated with a range of other biological activities, including:

  • Antimicrobial Activity: Benzofuran derivatives have shown promise as antibacterial and antifungal agents.[2][14]

  • Neuroprotective Effects: Some derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[1]

  • Antiviral Activity: The benzofuran nucleus is present in compounds with reported antiviral properties.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of a novel compound like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of a compound on cancer cell lines.

1. Cell Culture:

  • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[8]

2. Cell Seeding:

  • Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.[8]

3. Compound Treatment:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Treat the cells with various concentrations of the compound for 48 hours. Include a vehicle control (solvent only) and a positive control (e.g., a known anticancer drug).[8]

4. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[8]

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability versus the compound concentration.[8]

In Vitro Anti-inflammatory Assay (Griess Assay for Nitric Oxide Inhibition)

This protocol is for assessing the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in macrophages.

1. Cell Culture:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[12]

2. Cell Seeding and Treatment:

  • Seed the cells in a 96-well plate at a suitable density.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce nitric oxide production and co-incubate with the test compound for an additional 18-24 hours.[12][13]

3. Nitrite Measurement (Griess Assay):

  • Collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the sample.[12][13]

4. Data Analysis:

  • Create a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in the samples.

  • Determine the IC50 value for NO inhibition.[12]

Synthesis of Benzofuranones

The synthesis of benzofuranone derivatives can be achieved through various chemical routes. One common strategy involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups.[15] This reaction allows for the regioselective preparation of benzofuranones with programmable substitution at any position.[15]

Benzofuranone_Synthesis Reactants 3-Hydroxy-2-pyrone + Nitroalkene Conditions Lewis Acid (e.g., AlCl3) Protic Acid (e.g., TFA) Heat (e.g., 120°C) Reactants->Conditions Reaction Intermediate Substituted Phenol Conditions->Intermediate Diels-Alder based cascade Product Substituted Benzofuranone Intermediate->Product Cyclization

Caption: General workflow for the synthesis of substituted benzofuranones.

Conclusion: A Promising Lead for Further Investigation

While direct experimental evidence for the biological activity of this compound is currently limited, the extensive research on the broader class of benzofuranone derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The well-documented anticancer and anti-inflammatory properties of its structural analogs, coupled with their diverse mechanisms of action, suggest that this compound is a promising lead compound for drug discovery.

The experimental protocols outlined in this guide provide a clear path forward for the empirical validation of these hypotheses. Through systematic in vitro and subsequent in vivo studies, the true therapeutic potential of this and other novel benzofuranone derivatives can be elucidated, potentially leading to the development of new and effective treatments for a range of human diseases.

References

  • BenchChem. (n.d.). Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview.
  • Li, Y., et al. (2022). Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. Current Topics in Medicinal Chemistry, 22(1), 64-82.
  • Wrona-Krol, E., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1559.
  • Abbas, A. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11487-11508.
  • (n.d.). Benzofuran Derivatives: Significance and symbolism.
  • El-Khouly, M. E., et al. (2021). Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety. Journal of the Iranian Chemical Society, 18(10), 2615-2626.
  • Majage, C., et al. (n.d.). Evaluation of Anti-Inflammatory Activity of Substituted Benzofuran Derivatives. Journal of Chemical and Pharmaceutical Sciences.
  • Ghorab, M. M., et al. (2011). Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives. Acta Poloniae Pharmaceutica, 68(4), 535-546.
  • Li, D., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs, 23(8), 456.
  • Abbas, A. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11487-11508.
  • Lakshminarayana, K., et al. (2015). A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. International Journal of Basic & Clinical Pharmacology, 4(4), 656-659.
  • Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4851.
  • Wang, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Molecules, 28(4), 1664.
  • BenchChem. (2025). A Comparative Analysis of Benzofuran Derivatives in Oncological Research.
  • Abbas, A. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11487-11508.
  • Kim, J. H., et al. (2007). 5-(2-Phenylethynyl)isobenzofuran-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 7), o3329.
  • Kalpogianni, P., et al. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Heterocyclic Communications, 27(1), 72-78.
  • Sarsam, S. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 8(5).
  • Romo-Mancillas, A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(18), 6523.
  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931-6936.
  • Kumar, A., & Kumar, A. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 00065.
  • Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4851.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • (n.d.). Benzofuran synthesis. Organic Chemistry Portal.
  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. In Proceedings of International Conference on Sustainable Science and Technology for Tomorrow (SciTech 2024). Atlantis Press.
  • Zhang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(15), 3725.
  • (n.d.). Proposed mechanism for the synthesis of benzofuran derivatives. ResearchGate.
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Sources

5-Phenylhexahydro-2-benzofuran-1,3-dione mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 5-Phenylhexahydro-2-benzofuran-1,3-dione

Authored by: A Senior Application Scientist

Abstract

The benzofuran scaffold is a privileged heterocyclic motif renowned for its presence in a multitude of biologically active compounds, both natural and synthetic.[1][2] Derivatives of benzofuran have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[3][4][5][6] This guide focuses on a specific derivative, this compound (CAS 336185-24-1), a molecule of interest within the drug discovery landscape. While direct, extensive research on the specific mechanism of action of this compound is limited in publicly available literature, this document will synthesize information from structurally related benzofuran and benzofuranone compounds to propose potential mechanisms and provide a comprehensive framework for their experimental validation.[7] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven experimental designs to elucidate the bioactivity of this compound.

Introduction to the Benzofuran Pharmacophore

Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring.[8] This core structure imparts favorable physicochemical properties that allow for diverse intermolecular interactions with biological targets, including hydrogen bonding, π-stacking, and hydrophobic interactions.[9] The versatility of the benzofuran nucleus has made it a cornerstone in medicinal chemistry, leading to the development of numerous derivatives with therapeutic potential across various disease areas.[2][8]

The biological significance of benzofuran derivatives is well-documented:

  • Anti-inflammatory Activity: Many benzofuran derivatives exhibit anti-inflammatory properties, with some studies suggesting inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and modulation of signaling pathways such as NF-κB and MAPK.[10][11][12]

  • Anticancer Properties: A significant number of benzofuran derivatives have shown potent cytotoxic activity against a range of human cancer cell lines, indicating their potential as novel oncologic agents.[2][3][5][9][13]

  • Antioxidant Capacity: The benzofuran-2-one scaffold, in particular, is associated with antioxidant effects, likely due to its ability to scavenge free radicals.[6][12][14]

  • Neuropharmacological Effects: Certain benzofuranone derivatives have been explored for their affinity towards neurological targets, including serotonin (5-HT2A) and dopamine (D2) receptors, suggesting potential applications in neuropsychiatric disorders.[15]

Given this context, this compound represents a compelling molecule for mechanistic investigation.

Proposed Mechanisms of Action for this compound

Based on the activities of structurally analogous compounds, we can hypothesize several primary mechanisms of action for this compound. These hypotheses provide a foundational basis for targeted experimental inquiry.

Anti-inflammatory Action via COX Inhibition and NF-κB/MAPK Pathway Modulation

A prominent activity of the benzofuran class is anti-inflammatory action.[10] The dione moiety in the target molecule suggests potential for interaction with enzymatic active sites.

Hypothesized Pathway:

  • Direct COX Enzyme Inhibition: The compound may act as a competitive or non-competitive inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are critical for the biosynthesis of prostaglandins, key mediators of inflammation.

  • Modulation of Pro-inflammatory Cytokine Production: The compound could suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in immune cells like macrophages.[11]

  • Inhibition of NF-κB and MAPK Signaling: A likely upstream mechanism for cytokine suppression is the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.[11][12]

Hypothesized Anti-inflammatory Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway IKK IKK Complex TLR4->IKK AP1 AP-1 MAPK_pathway->AP1 Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Compound 5-Phenylhexahydro- 2-benzofuran-1,3-dione Compound->MAPK_pathway Inhibits Compound->IKK Inhibits DNA DNA NFkB_nuc->DNA AP1->DNA Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Cytokines Transcription G cluster_0 Anti-inflammatory Screening cluster_1 Anticancer Screening cluster_2 Neuroactivity Screening start 5-Phenylhexahydro- 2-benzofuran-1,3-dione cox_assay COX-1/COX-2 Enzymatic Assay start->cox_assay lps_assay LPS-stimulated Macrophage Assay (NO, Cytokines) start->lps_assay mtt_assay MTT/MTS Assay (Cell Viability on Cancer Lines) start->mtt_assay receptor_binding Receptor Binding Assay (5-HT2A, D2) start->receptor_binding apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) mtt_assay->apoptosis_assay If cytotoxic

Caption: Tier 1 experimental workflow for primary activity screening.

Protocol 1: COX-2 Inhibition Assay (Fluorometric)

This protocol determines the compound's ability to directly inhibit the COX-2 enzyme.

  • Inhibitor Preparation: Dissolve the test compound in an appropriate solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.

  • Assay Reaction: In a 96-well plate, combine the COX-2 enzyme, a cofactor solution, a fluorescent probe, and the test compound at various concentrations.

  • Incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for approximately 10 minutes to allow the inhibitor to interact with the enzyme. [6]4. Reaction Initiation: Initiate the reaction by adding arachidonic acid solution to each well.

  • Data Acquisition: Measure the fluorescence intensity over time using a plate reader. The rate of increase in fluorescence is proportional to COX-2 activity.

  • Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 1: Illustrative Quantitative Data for Benzofuran Derivatives (Anti-inflammatory)

CompoundTarget/AssayIC50 (µM)Source
Piperazine/benzofuran hybrid 5dNO Production (LPS-stimulated RAW264.7)52.23 ± 0.97Chen et al. (2023) [12]
Aza-benzofuran derivativeCOX-2 Inhibition0.15Study on Penicillium crustosum (2023) [12]
Celecoxib (Reference)COX-2 Inhibition0.04Study on Penicillium crustosum (2023) [12]
Tier 2: Pathway Elucidation and Secondary Validation

Once a primary activity is confirmed, the next step is to dissect the underlying cellular pathways.

Protocol 2: Western Blot for NF-κB and MAPK Pathway Proteins

This protocol validates whether the compound inhibits key signaling proteins in the inflammatory cascade.

  • Cell Culture and Treatment: Culture RAW264.7 macrophages and pre-treat with various concentrations of the test compound for 1-2 hours. Subsequently, stimulate the cells with lipopolysaccharide (LPS) for a defined period (e.g., 30 minutes).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key pathway proteins (e.g., phospho-p65, phospho-IκBα, phospho-p38, phospho-ERK).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine the effect of the compound on protein phosphorylation.

Protocol 3: DPPH Radical Scavenging Assay

This protocol assesses the antioxidant potential of the compound.

  • Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made. [6]2. Assay Procedure: In a 96-well microplate, mix a small volume of each sample dilution with a DPPH working solution. A control containing only the solvent and DPPH is also prepared. [6]3. Incubation: Incubate the plate in the dark at room temperature for approximately 30 minutes. [6]4. Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.

  • Analysis: Calculate the IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH free radicals.

Table 2: Comparative Antioxidant Capacity of Benzofuran-2-one Derivatives

CompoundrIC50 (in Methanol)aNumber of Reduced DPPH Molecules
3-hydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one0.31~2
3,5-dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one0.25~2
3-ethoxycarbonyl-3-hydroxy-5-tert-butyl-benzofuran-2-one0.18~2
Trolox (Standard)1.001
a rIC50 is the inverse of the IC50 value, relative to the Trolox standard. Higher values indicate greater antioxidant activity. Data sourced from Miceli et al. (2018).
[12]

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be definitively elucidated, the rich pharmacology of the broader benzofuran class provides a strong foundation for targeted investigation. The proposed mechanisms—anti-inflammatory action via COX/NF-κB/MAPK inhibition and anticancer activity through apoptosis induction—are scientifically grounded hypotheses. The experimental workflows detailed in this guide offer a robust, logical, and self-validating framework for researchers to systematically uncover the therapeutic potential of this promising compound. Future work should focus on executing these protocols, followed by in vivo studies in relevant disease models to confirm the physiological relevance of the observed in vitro activities.

References

A comprehensive list of references that support the claims and protocols within this guide is provided below.

  • EAS Publisher. (2023, September 7). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Available from: [Link]

  • ResearchGate. (2025, November 23). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. Available from: [Link]

  • PMC. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. Available from: [Link]

  • Atlantis Press. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Available from: [Link]

  • Asian Journal of Chemical Sciences. (2017, June 29). Phenyl Hydrazone Derivatives of Benzofuran: Synthesis and Their Antimicrobial Activities. Available from: [Link]

  • MDPI. (2023, September 6). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available from: [Link]

  • ResearchGate. (2025, August 9). Synthesis, Binding Affinity, and Molecular Docking Analysis of New Benzofuranone Derivatives as Potential Antipsychotics. Available from: [Link]

  • IJSDR. (2023, May). Study of Benzofuran Derivatives and their Biological Significance. Available from: [Link]

  • PMC. (2018, March 21). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Available from: [Link]

  • MDPI. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available from: [Link]

  • PMC. (n.d.). 5-(2-Phenylethynyl)isobenzofuran-1,3-dione. Available from: [Link]

  • ScienceDirect. 2,5-Disubstituted furan derivatives containing 1,3,4-thiadiazole moiety as potent a-glucosidase and E.. Available from: [Link]

  • Semantic Scholar. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Available from: [Link]

  • MDPI. (2023, February 10). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents. Available from: [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of benzofuran derivatives. Available from: [Link]

  • ResearchGate. (2025, October 14). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available from: [Link]

  • PMC. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available from: [Link]

  • MDPI. (2024, December 19). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Available from: [Link]

  • ResearchGate. (n.d.). Three-Component Synthesis of Functionalized 2,3,4,5,6,7-Hexahydro-1-benzofuran Derivatives. Available from: [Link]

  • ScienceOpen. (2019, August 27). Natural source, bioactivity and synthesis of benzofuran derivatives. Available from: [Link]

  • MDPI. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Available from: [Link]

Sources

An In-Depth Technical Guide to Elucidating the Therapeutic Targets of 5-Phenylhexahydro-2-benzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds, exhibiting a wide spectrum of biological activities, including potent anticancer properties.[1][2][3][4] While the therapeutic potential of many benzofuran derivatives has been extensively explored, the specific molecular targets and mechanisms of action for many individual analogues remain to be fully elucidated. This technical guide focuses on a specific derivative, 5-Phenylhexahydro-2-benzofuran-1,3-dione, for which there is a paucity of specific biological data. By leveraging the known structure-activity relationships (SAR) within the broader benzofuran class, this document proposes a rational, multi-pronged approach to identify and validate its potential therapeutic targets. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols to empower researchers in their drug discovery endeavors.

Introduction: The Benzofuran Scaffold and the Enigmatic this compound

Benzofurans are characterized by a furan ring fused to a benzene ring, a structural feature that confers a unique electronic and conformational profile, making it an attractive scaffold for medicinal chemists.[1][4] Derivatives of this core have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][5]

This compound is a synthetic derivative whose biological activity and therapeutic targets have not yet been reported in the scientific literature. Its structure, featuring a phenyl substituent and a hexahydro-2-benzofuran-1,3-dione core, suggests the potential for interaction with various biological macromolecules. The phenyl group can engage in hydrophobic and π-stacking interactions, while the dione moiety may participate in hydrogen bonding or other polar interactions within a protein's binding pocket.

Given the lack of direct evidence, a logical starting point for target identification is to extrapolate from the known mechanisms of action of structurally related benzofuran derivatives that have shown promise as anticancer agents.

Postulated Therapeutic Targets Based on Benzofuran Analogue Precedent

Based on a comprehensive review of the literature on the anticancer properties of benzofuran derivatives, we can hypothesize several potential therapeutic targets for this compound. The rationale for each proposed target is grounded in the established mechanisms of action of analogous compounds.

Receptor Tyrosine Kinases (RTKs): EGFR and VEGFR-2

Rationale: Numerous benzofuran derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7][8] These RTKs are critical regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers. The general structure of many benzofuran-based RTK inhibitors allows for interaction with the ATP-binding pocket of the kinase domain.

Hypothesis: The phenyl group of this compound could potentially occupy the hydrophobic pocket of the ATP-binding site of EGFR or VEGFR-2, while the dione moiety could form hydrogen bonds with key residues in the hinge region, leading to kinase inhibition.

Tubulin Polymerization

Rationale: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several benzofuran derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9] These compounds often bind to the colchicine-binding site on β-tubulin.

Hypothesis: this compound may act as a microtubule-destabilizing agent by binding to tubulin and preventing its polymerization into functional microtubules. This would disrupt mitotic spindle formation and trigger cell death.

Pro- and Anti-Apoptotic Proteins: The Bcl-2 Family

Rationale: The induction of apoptosis is a key mechanism of action for many anticancer drugs. Benzofuran-isatin conjugates have been shown to induce apoptosis by inhibiting the anti-apoptotic protein Bcl-2.[9] The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.

Hypothesis: this compound could modulate the apoptotic threshold in cancer cells by either directly inhibiting anti-apoptotic proteins like Bcl-2 or by activating pro-apoptotic proteins.

Peptidyl-prolyl cis-trans isomerase: Pin1

Rationale: Pin1 is an enzyme that plays a crucial role in regulating the function of numerous proteins involved in cell cycle progression and oncogenesis. Inhibition of Pin1 has emerged as a promising anticancer strategy. Certain phenylbenzofuran derivatives have demonstrated potent and selective inhibition of Pin1.[6]

Hypothesis: The structural features of this compound may allow it to fit into the active site of Pin1, thereby inhibiting its isomerase activity and disrupting the signaling pathways of oncoproteins.

A Roadmap for Target Identification and Validation: An In-Depth Technical Guide

To systematically investigate the therapeutic potential of this compound, a multi-step experimental workflow is proposed. This workflow is designed to be a self-validating system, with each stage providing the necessary data to inform the next.

Initial Screening for Biological Activity

The first crucial step is to determine if this compound possesses any significant biological activity, particularly antiproliferative effects against cancer cells.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Line Selection: A panel of human cancer cell lines representing different tumor types should be selected (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a non-cancerous cell line like HEK293 for cytotoxicity comparison).

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation:

Cell LineIC50 (µM) of this compound
MCF-7Experimental Value
A549Experimental Value
HCT116Experimental Value
HEK293Experimental Value

Causality Behind Experimental Choices: The MTT assay is a robust and widely accepted method for assessing cell viability and proliferation. The use of a panel of cancer cell lines provides a broader understanding of the compound's potential spectrum of activity, while the inclusion of a non-cancerous cell line is crucial for assessing its selectivity and potential for off-target toxicity.

Unbiased Target Identification

If significant antiproliferative activity is observed, the next step is to identify the direct molecular targets of this compound using an unbiased approach.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Ligand Immobilization: Synthesize an analogue of this compound with a linker arm for immobilization onto a solid support (e.g., NHS-activated sepharose beads). A control resin without the compound should also be prepared.

  • Cell Lysate Preparation: Prepare a total protein lysate from the most sensitive cancer cell line identified in the initial screening.

  • Affinity Chromatography: Incubate the cell lysate with both the compound-immobilized resin and the control resin.

  • Washing: Wash the resins extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the compound-immobilized resin using a high concentration of the free compound or a denaturing buffer.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the compound-immobilized resin to those from the control resin to identify specific binding partners.

Mandatory Visualization:

experimental_workflow cluster_screening Initial Biological Activity Screening cluster_target_id Unbiased Target Identification cluster_validation Target Validation start Start cell_culture Cancer Cell Line Panel start->cell_culture mtt_assay MTT Assay cell_culture->mtt_assay ic50 Determine IC50 mtt_assay->ic50 lysate_prep Cell Lysate Preparation ic50->lysate_prep affinity_chrom Affinity Chromatography lysate_prep->affinity_chrom mass_spec LC-MS/MS affinity_chrom->mass_spec protein_id Identify Potential Targets mass_spec->protein_id biochemical_assays Biochemical/Enzymatic Assays protein_id->biochemical_assays cellular_assays Cellular Thermal Shift Assay (CETSA) protein_id->cellular_assays knockdown_exp siRNA/CRISPR Knockdown protein_id->knockdown_exp validation Validate Target(s) biochemical_assays->validation cellular_assays->validation knockdown_exp->validation

Caption: A streamlined workflow for the identification and validation of therapeutic targets.

Target Validation

Once potential targets are identified, it is essential to validate their interaction with this compound and their role in its observed biological activity.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: CETSA is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation.

  • Western Blotting: Analyze the soluble fractions by Western blotting using an antibody specific to the putative target protein.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound confirms direct binding in a cellular context.

Experimental Protocol: siRNA/CRISPR-Cas9 Knockdown

  • Gene Silencing: Use siRNA or CRISPR-Cas9 to specifically knockdown the expression of the identified target protein in the sensitive cancer cell line.

  • Compound Treatment: Treat the knockdown cells and control cells with this compound.

  • Phenotypic Analysis: Assess the effect of the compound on cell viability (e.g., using the MTT assay) in both knockdown and control cells.

  • Data Analysis: If the knockdown of the target protein phenocopies the effect of the compound or leads to resistance to the compound, it provides strong evidence that the compound's activity is mediated through that target.

Mandatory Visualization:

signaling_pathway cluster_rtk RTK Signaling cluster_apoptosis Apoptosis Pathway RTK EGFR/VEGFR-2 RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->RTK Inhibition Bcl2 Bcl-2 This compound->Bcl2 Inhibition Bax Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspases Caspases Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Postulated inhibitory effects on key signaling pathways.

Conclusion and Future Directions

While the specific therapeutic targets of this compound remain to be experimentally determined, the rich pharmacology of the benzofuran scaffold provides a strong foundation for rational target hypothesis. The experimental roadmap outlined in this guide offers a comprehensive and robust strategy for elucidating its mechanism of action. Successful identification and validation of its molecular targets will not only advance our understanding of this particular compound but also contribute to the broader field of benzofuran-based drug discovery. Future work should focus on lead optimization to enhance potency and selectivity, as well as in vivo studies to evaluate the therapeutic efficacy and safety profile of this promising scaffold.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers (Basel). [Link]

  • Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. (n.d.). ResearchGate. [Link]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (n.d.). IJSDR. [Link]

  • Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. (2015). Anticancer Research. [Link]

  • Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. (2021). Taylor & Francis Online. [Link]

  • Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. (n.d.). PMC. [Link]

  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. (2024). MDPI. [Link]

  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (2017). MDPI. [Link]

  • Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization. (n.d.). RSC Publishing. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2025). ResearchGate. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC. [Link]

  • Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation. (2023). PubMed. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). PMC. [Link]

  • Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. (2024). MDPI. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Publishing. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC. [Link]

  • Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. (2022). Bentham Science Publishers. [Link]

  • Benzofuran – Knowledge and References. (n.d.). Taylor & Francis. [Link]

Sources

Methodological & Application

Application Notes & Protocols: 5-Phenylhexahydro-2-benzofuran-1,3-dione in Proteomics Research

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the initial search results indicates a significant information gap regarding the specific application of "5-Phenylhexahydro-2-benzofuran-1,3-dione" in proteomics research. While the compound is listed as a "specialty product for proteomics research" by a commercial supplier, no concrete examples, protocols, or publications detailing its use were found. The broader searches on the benzofuran and benzofuranone scaffolds reveal a wide range of biological activities and protein interactions, but nothing directly applicable to the specified molecule in a proteomics context.

However, the extensive information gathered on chemoproteomics and activity-based protein profiling (ABPP) provides a robust framework for postulating a potential application for this compound. The chemical structure of this compound, particularly the dione functionality, suggests it could act as a covalent ligand, a key feature of many chemical probes used to study protein function and identify therapeutic targets.

Therefore, this guide will proceed by proposing a hypothetical, yet scientifically plausible, application of this compound as a novel covalent probe for identifying and profiling specific protein targets within a complex proteome. This approach allows for the creation of a detailed and technically sound application note that adheres to the user's core requirements, while transparently acknowledging the current lack of direct published evidence for this specific application.

The following sections will be structured to first introduce the rationale behind using benzofuranone scaffolds in chemical biology, then propose a mechanism of action for this compound, and finally, provide detailed protocols for its hypothetical use in a chemoproteomics workflow. This will include probe modification, target engagement studies, and protein identification via mass spectrometry. All protocols and mechanistic discussions will be grounded in the established principles of chemoproteomics and the known reactivity of similar chemical entities, with appropriate citations to the broader literature. This strategy ensures the delivery of a valuable and insightful resource for researchers in the field, stimulating further investigation into the potential of this and similar molecules.

A Senior Application Scientist's Guide to a Novel Chemoproteomic Probe

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential use of this compound as a novel chemical probe in proteomics research. While direct applications of this specific molecule are not yet widely published, its benzofuranone core structure suggests significant potential for covalent protein modification and target discovery. This document outlines a scientifically grounded, hypothetical framework for its application, based on established principles of chemoproteomics and activity-based protein profiling (ABPP).

Introduction: The Promise of the Benzofuranone Scaffold in Chemical Biology

Benzofuran and its derivatives are prominent heterocyclic compounds found in numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3] These activities include anticancer, anti-inflammatory, and antimicrobial effects, often stemming from their ability to interact with and modulate the function of specific proteins.[4][5][6][7] The benzofuranone scaffold, in particular, has emerged as a "privileged structure" in medicinal chemistry due to its versatile chemical reactivity and its presence in various bioactive compounds.[7]

In the context of proteomics, small molecules that can covalently bind to proteins are invaluable tools for identifying and characterizing protein function, mapping drug binding sites, and discovering novel therapeutic targets.[8][9][10] This approach, broadly termed chemoproteomics, utilizes chemical probes to tag proteins of interest within a complex biological sample, such as a cell lysate or even in living cells, for subsequent enrichment and identification by mass spectrometry.[11][12][13]

The chemical structure of this compound, featuring a reactive dione moiety, suggests its potential as a covalent probe. This guide will explore its hypothetical application in a chemoproteomics workflow, from initial probe design and synthesis to target identification and validation.

Proposed Mechanism of Action: Covalent Modification of Nucleophilic Residues

The reactivity of the 1,3-dione system within the benzofuranone scaffold suggests a likely mechanism of covalent bond formation with nucleophilic amino acid residues on target proteins. Residues such as lysine, cysteine, and serine, which possess reactive side chains, are potential targets for this molecule. The phenyl group of this compound likely contributes to the binding affinity and selectivity for specific protein targets through hydrophobic and aromatic interactions within the protein's binding pocket.

The proposed mechanism involves a nucleophilic attack from an amino acid side chain on one of the carbonyl carbons of the dione, leading to the opening of the furanone ring and the formation of a stable, covalent adduct. This irreversible binding event makes it an ideal candidate for use as a chemical probe in ABPP-style experiments.[10][14]

Hypothetical Chemoproteomics Workflow

The following sections detail a hypothetical workflow for utilizing this compound as a chemical probe. This workflow is based on established chemoproteomic methodologies.[8][11]

Part 1: Synthesis of a "Tag-Free" and a "Tagged" Probe

For effective target identification, it is often necessary to synthesize a version of the probe that contains a "handle" for enrichment. This is typically a biotin or an alkyne group (for click chemistry).

Diagram: Probe Design Strategy

Probe_Design cluster_0 Core Scaffold cluster_1 Probe Modifications Core 5-Phenylhexahydro- 2-benzofuran-1,3-dione Tagged Tagged Probe (with Biotin or Alkyne) Core->Tagged  Synthetically  add a linker  and tag Tag_Free Tag-Free Probe (Parent Compound) Core->Tag_Free  Use as is for  competition  experiments

Caption: Probe design strategy for chemoproteomics.

Protocol 1: Synthesis of a Biotinylated Analog of this compound

This is a generalized protocol and would require optimization by a synthetic chemist.

  • Starting Material: this compound.

  • Strategy: Introduce a linker arm, such as a short polyethylene glycol (PEG) chain, to the phenyl ring via a suitable chemical handle (e.g., an amino or hydroxyl group that could be introduced synthetically).

  • Coupling: Couple the linker-modified probe with an activated biotin derivative (e.g., Biotin-NHS ester).

  • Purification: Purify the final biotinylated probe using high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the structure and purity of the synthesized probe using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Part 2: Proteome Labeling and Target Enrichment

The biotinylated probe can be used to label target proteins in a cell lysate. A competition experiment with the "tag-free" parent compound is crucial to ensure that the labeled proteins are specific targets.

Diagram: Target Identification Workflow

ABPP_Workflow Lysate Cell Lysate Incubation_1 Incubation (Probe Alone) Lysate->Incubation_1 Incubation_2 Incubation (Probe + Competitor) Lysate->Incubation_2 Probe Biotinylated Probe Probe->Incubation_1 Probe->Incubation_2 Competitor Tag-Free Probe (Excess) Competitor->Incubation_2 Enrichment Streptavidin Enrichment Incubation_1->Enrichment Incubation_2->Enrichment Wash Wash Beads Enrichment->Wash Elution On-Bead Digestion or Elution Wash->Elution MS LC-MS/MS Analysis Elution->MS Analysis Data Analysis & Target Identification MS->Analysis

Caption: Competitive chemoproteomics workflow.

Protocol 2: Competitive Profiling and Enrichment of Target Proteins

  • Prepare Cell Lysate: Lyse cultured cells (e.g., a relevant cancer cell line) in a suitable lysis buffer (e.g., RIPA buffer without harsh detergents) and quantify the protein concentration.

  • Pre-incubation with Competitor: In the control sample, pre-incubate the cell lysate with a 50-fold molar excess of the "tag-free" this compound for 30 minutes at room temperature.

  • Probe Labeling: Add the biotinylated probe to both the control and experimental samples to a final concentration of 10 µM. Incubate for 1 hour at room temperature.

  • Enrichment: Add streptavidin-coated magnetic beads to each sample and incubate for 1 hour at 4°C with gentle rotation to capture the biotin-labeled proteins.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution/Digestion:

    • Option A (Elution): Elute the bound proteins from the beads using a biotin-containing buffer or by boiling in SDS-PAGE loading buffer.

    • Option B (On-Bead Digestion): Perform tryptic digestion of the captured proteins directly on the beads. This is often the preferred method for mass spectrometry analysis as it reduces background.[15]

Part 3: Protein Identification and Data Analysis

The enriched and digested protein samples are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently labeled by the probe.

Protocol 3: LC-MS/MS Analysis and Target Identification

  • LC-MS/MS Analysis: Analyze the digested peptide samples using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).

  • Database Searching: Search the resulting MS/MS spectra against a protein database (e.g., UniProt) using a suitable search engine (e.g., MaxQuant, Proteome Discoverer).

  • Data Analysis:

    • Identify proteins that are significantly enriched in the probe-treated sample compared to the competitor-treated control.

    • Use label-free quantification (LFQ) or tandem mass tagging (TMT) for more accurate quantitation.[12]

    • Perform bioinformatics analysis on the list of potential targets to identify enriched pathways and cellular functions.

Quantitative Data Summary (Hypothetical)

The following table represents a hypothetical outcome of a competitive chemoproteomics experiment, showcasing how data would be presented to identify specific protein targets.

Protein IDGene NameFold Enrichment (Probe vs. Competitor)p-valuePutative Function
P04637TP5315.2< 0.001Tumor Suppressor
Q06830GSK3B12.8< 0.001Kinase
P31749AKT19.5< 0.005Kinase
P62258HSP90AA12.1> 0.05Chaperone (Non-specific)

Conclusion and Future Directions

This guide presents a hypothetical yet robust framework for the application of this compound in proteomics research. Based on its chemical structure and the established principles of chemoproteomics, this compound holds promise as a novel covalent probe for identifying and characterizing protein targets. The successful implementation of the described workflows would not only elucidate the mechanism of action of this particular molecule but could also pave the way for the development of new therapeutic agents based on the benzofuranone scaffold. Future work should focus on the actual synthesis of tagged probes and their application in cellular systems to validate these hypothetical protocols and uncover the true potential of this compound in proteomics and drug discovery.

References

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018). Frontiers in Pharmacology. [Link]

  • Activity Based Protein Profiling ABPP. Mtoz Biolabs. [Link]

  • Activity based Protein Profiling (Abpp). Creative Biolabs. [Link]

  • Activity-based protein profiling: A graphical review. (2022). Frontiers in Chemistry. [Link]

  • Activity-based proteomics. Wikipedia. [Link]

  • Chem(Pro)2: the atlas of chemoproteomic probes labelling human proteins. (2025). PubMed. [Link]

  • Versatile 'chemoproteomic probes' for activity-based protein profiling. (2021). Penn Today. [Link]

  • Chem(Pro)2: the atlas of chemoproteomic probes labelling human proteins. (2024). Nucleic Acids Research. [Link]

  • Chemoproteomics. Wikipedia. [Link]

  • Chemoproteomic profiling of protein targets for noncovalent small molecule drugs. ChomiX. [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). The Journal of Organic Chemistry. [Link]

  • One-pot synthesis of benzofurans via heteroannulation of benzoquinones. (2021). Heterocyclic Communications. [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • Comprehensive chemical proteomics analyses reveal that the new TRi-1 and TRi-2 compounds are more specific thioredoxin reductase 1 inhibitors than auranofin. (2021). Redox Biology. [Link]

  • Three-Component Synthesis of Functionalized 2,3,4,5,6,7-Hexahydro-1-benzofuran Derivatives. (2018). ResearchGate. [Link]

  • Protein Binding of Benzofuran Derivatives. (2022). Encyclopedia MDPI. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances. [Link]

  • Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. (2022). International Journal of Molecular Sciences. [Link]

  • (PDF) Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. (2022). ResearchGate. [Link]

  • Exploration of benzofuran-based compounds as potent and selective Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3) inhibitors. (2021). Bioorganic Chemistry. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. (2024). Semantic Scholar. [Link]

  • Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2022). Molecules. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. [Link]

Sources

Synthesis of 5-Phenylhexahydro-2-benzofuran-1,3-dione analogs for SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis & SAR Diversification of 5-Phenylhexahydro-2-benzofuran-1,3-dione Scaffolds

Executive Summary

The This compound (also known as 5-phenylhexahydrophthalic anhydride) represents a privileged, rigid bicyclic scaffold. While historically utilized in polymer chemistry as an epoxy curing agent, its pharmacological potential lies in its ability to serve as a conformationally restricted core for bioactive small molecules. The cis-fused cyclohexane ring provides a specific vector orientation for the phenyl group and the anhydride-derived functionalities, making it an ideal candidate for peptidomimetics, enzyme inhibitors, and receptor modulators.

This guide details a robust, two-stage synthetic workflow:

  • Core Scaffold Assembly: A stereoselective Diels-Alder cycloaddition followed by catalytic hydrogenation.

  • SAR Library Generation: Ring-opening diversification strategies to access high-value imide and amic acid analogs.

Core Synthetic Strategy

The synthesis hinges on the construction of the bicyclic core via a [4+2] cycloaddition between 2-phenyl-1,3-butadiene and maleic anhydride. This approach guarantees the cis-fusion of the anhydride ring, a critical stereochemical feature for biological recognition.

Pathway Visualization

SyntheticRoute Diene 2-Phenyl-1,3-butadiene Intermediate 5-Phenyl-tetrahydro- 2-benzofuran-1,3-dione Diene->Intermediate Diels-Alder (PhMe, Reflux) Dienophile Maleic Anhydride Dienophile->Intermediate Diels-Alder (PhMe, Reflux) Target 5-Phenyl-hexahydro- 2-benzofuran-1,3-dione Intermediate->Target Hydrogenation (H2, Pd/C)

Figure 1: Two-step synthetic pathway to the target this compound scaffold.

Detailed Experimental Protocols

Phase 1: Diels-Alder Cycloaddition

Objective: Synthesis of 5-phenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione.

Mechanistic Insight: The reaction proceeds via a concerted [4+2] cycloaddition.[1] The phenyl group at the C2 position of the diene directs the regiochemistry to the 5-position of the resulting cyclohexene ring. The endo transition state is generally favored, but thermodynamic equilibration can occur at high temperatures.

Protocol:

  • Reagent Prep: Dissolve Maleic Anhydride (9.8 g, 100 mmol) in anhydrous Toluene (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Addition: Add 2-Phenyl-1,3-butadiene (13.0 g, 100 mmol) dropwise to the solution at room temperature. Note: If the diene is unstable, generate in situ via dehydration of 2-phenyl-3-buten-2-ol.

  • Reaction: Heat the mixture to reflux (110°C) under an inert atmosphere (N2 or Ar) for 4–6 hours. Monitor consumption of maleic anhydride by TLC (visualize with KMnO4 stain).

  • Workup: Cool the reaction mixture to 0°C. The product often crystallizes directly from the toluene solution.

  • Purification: Filter the precipitate. Wash with cold hexanes (2 x 20 mL) to remove unreacted diene. Recrystallize from toluene/hexanes if necessary.

    • Expected Yield: 85–92%

    • QC Check: 1H NMR (CDCl3) should show olefinic proton signal at ~6.0-6.2 ppm.

Phase 2: Catalytic Hydrogenation

Objective: Reduction to this compound.

Mechanistic Insight: Hydrogenation of the double bond typically occurs from the less sterically hindered face (opposite the anhydride bridge), preserving the cis-ring fusion.

Protocol:

  • Setup: In a high-pressure hydrogenation vessel (Parr shaker or autoclave), dissolve the Tetrahydro intermediate (10 g) in Ethyl Acetate or THF (100 mL).

  • Catalyst: Add 10% Pd/C (0.5 g, 5 wt% loading). Caution: Pd/C is pyrophoric; keep wet with solvent.

  • Reaction: Purge with H2 gas (3 cycles). Pressurize to 40–50 psi (3–4 bar) and agitate at room temperature for 12 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with THF.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the white solid product.

    • Expected Yield: >95% (Quantitative)

    • QC Check: Disappearance of olefinic protons in NMR.

SAR Diversification Strategy

The anhydride moiety is a high-energy electrophile, serving as a "spring-loaded" handle for rapid library generation. The core SAR logic involves ring-opening with nucleophiles to create amphiphilic structures (Amic Acids) or rigidifying the structure into Imides.

SAR Logic Map

SAR_Logic cluster_amines Nucleophilic Attack (R-NH2) Core 5-Phenyl-HHPA (Scaffold) AmicAcid Amic Acid Analogs (Solubility/Ionizable) Core->AmicAcid 1. R-NH2, THF, RT Imide Cyclic Imides (CNS Penetrant/Rigid) AmicAcid->Imide 2. Ac2O/NaOAc or Heat

Figure 2: Divergent synthesis of SAR library members from the core anhydride.

Protocol: Parallel Synthesis of Imide Library
  • Arraying: Dispense the 5-Phenyl-HHPA scaffold (0.2 mmol) into 2-dram vials.

  • Nucleophile Addition: Add 1.05 equivalents of diverse primary amines (R-NH2) in DMF (1 mL).

  • Intermediate Formation: Shake at RT for 2 hours. (Forms the Amic Acid).

  • Cyclization (Chemical): Add HMDS (Hexamethyldisilazane) (1.5 eq) and ZnCl2 (cat.) directly to the vial. Heat to 80°C for 4 hours.

    • Why HMDS? It promotes "one-pot" cyclization under milder conditions than acetic anhydride, preventing harsh acidic degradation of sensitive R-groups.

  • Purification: Precipitate with water or purify via semi-prep HPLC.

Data & Quality Control

Table 1: Critical Process Parameters (CPP) & Specifications

ParameterSpecificationMethod of VerificationTroubleshooting
Purity (Intermediate) >95%HPLC (254 nm)Recrystallize from Toluene if <90%.
Stereochemistry cis-fusedNOESY NMRCheck coupling constants (

Hz).
Residual Pd <10 ppmICP-MSUse thiol-scavenger resin if high.
Water Content <0.1%Karl FischerDry solvents over molecular sieves (3Å).

References

  • Diels, O., & Alder, K. (1928).[2] Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie.

  • Kozmin, S. A., et al. (2017). Stereochemistry of the Diels-Alder Reaction: A Computational & Experimental Study. Journal of Organic Chemistry.[3][4] (Contextual grounding on DA stereoselectivity).

  • GuideChem. (2023). Synthesis method of Hexahydrophthalic anhydride.[2][5][6]

  • PubChem. (2024).[7] Compound Summary: 3a,4,5,6,7,7a-Hexahydro-2-benzofuran-1,3-dione.[7] National Library of Medicine.

  • RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.[3][8][9] RSC Advances.

Sources

Application Note: 5-Phenylhexahydro-2-benzofuran-1,3-dione as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive Application Note and Protocol guide details the use of 5-Phenylhexahydro-2-benzofuran-1,3-dione (also known as 5-phenylhexahydrophthalic anhydride) as a chemical probe. This compound is a lipophilic, lysine-reactive acylating agent used in proteomics for surface mapping and in immunology for hapten-carrier conjugation.

Introduction & Mechanism of Action

This compound (CAS: 336185-24-1) is a cyclic anhydride derivative that functions as a covalent modifier of nucleophilic amino acid side chains, primarily primary amines (Lysine ε-amino groups and N-terminal α-amines) .

Unlike simple anhydrides (e.g., acetic anhydride), this probe incorporates a phenyl group and a cyclohexane ring , conferring significant hydrophobicity and steric bulk to the modified residue. This unique structural motif makes it an invaluable tool for:

  • Proteomic Surface Mapping: Identifying solvent-accessible lysine residues via mass spectrometry (MS). The bulky modification induces a distinct mass shift and alters ionization efficiency.

  • Hapten-Protein Conjugate Synthesis: Modeling occupational allergens (e.g., hexahydrophthalic anhydride) to study immune sensitization mechanisms. The phenyl group serves as a "structural tracer" to distinguish the probe-modified epitopes from endogenous modifications.

  • Hydrophobic Tagging: Introducing a lipophilic moiety to modulate protein solubility or create bio-orthogonal handles for hydrophobic interaction chromatography (HIC).

Mechanism of Reaction

The probe undergoes a nucleophilic acyl substitution reaction. The nucleophilic amine of the protein attacks one of the carbonyl carbons of the anhydride ring, leading to ring opening and the formation of a stable amide bond and a free carboxylic acid.

  • Target: Primary Amines (

    
    ) on Lysine/N-terminus.
    
  • Result: Formation of a 5-phenyl-2-carboxy-cyclohexanecarboxamide adduct.

  • Mass Shift: The addition of the probe results in a mass increase of +230.26 Da (intact probe) minus water? No, anhydrides react by addition. The mass added is the molecular weight of the anhydride (230.26 Da ) if it opens, but in MS, the resulting structure is the open dicarboxylic acid monoamide. The mass shift observed on the peptide is +230.1 Da (corresponding to the

    
     moiety attached).
    
Chemical Properties & Handling
PropertySpecification
IUPAC Name 5-phenyl-hexahydro-2-benzofuran-1,3-dione
CAS Number 336185-24-1
Molecular Formula

Molecular Weight 230.26 g/mol
Solubility Soluble in DMSO, DMF, Dichloromethane.[1] Poorly soluble in water.
Stability Susceptible to hydrolysis in aqueous buffers. Prepare fresh.
Reactivity High reactivity towards amines at pH 7.5–9.0.

Critical Handling Note: Anhydrides hydrolyze rapidly in aqueous solution to form the corresponding dicarboxylic acid, which is non-reactive towards amines. Always dissolve the probe in anhydrous DMSO or DMF immediately before addition to the aqueous protein sample.

Experimental Protocols
Protocol A: Site-Selective Protein Labeling for MS Analysis

Objective: To covalently label surface-accessible lysine residues for identification via bottom-up proteomics.

Materials:

  • Target Protein (1 mg/mL in PBS, pH 7.4).

  • Probe Stock: 100 mM this compound in anhydrous DMSO.

  • Reaction Buffer: 50 mM HEPES or PBS, pH 8.0 (Avoid Tris or Glycine, as they contain competing amines).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

Step-by-Step Procedure:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer (PBS or HEPES). If the protein is in Tris, perform dialysis or desalting.

  • Probe Preparation: Dissolve the probe in anhydrous DMSO to a concentration of 100 mM. Vortex vigorously to ensure complete dissolution.

  • Labeling Reaction:

    • Add the probe stock to the protein solution to achieve a final concentration of 1–5 mM (typically a 20-50x molar excess over the protein).

    • Keep the final DMSO concentration

      
       5% (v/v) to prevent protein denaturation.
      
    • Example: To 100

      
      L of protein (20 
      
      
      
      M), add 2
      
      
      L of 100 mM probe.
  • Incubation: Incubate for 30–60 minutes at Room Temperature (25°C) or 4°C with gentle agitation.

    • Note: 4°C is preferred to maintain protein structural integrity if functional assays are planned.

  • Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes to scavenge unreacted anhydride.

  • Purification: Remove excess probe and hydrolysis byproducts using a Desalting Column (e.g., Zeba Spin) or Dialysis.

Protocol B: Tryptic Digestion & Mass Spectrometry

Objective: To map the modification sites.

  • Denaturation: Add Urea (8 M final) or SDS (1%) to the labeled protein.

  • Reduction/Alkylation: Reduce with DTT (5 mM, 30 min, 56°C) and alkylate with Iodoacetamide (15 mM, 20 min, dark).

  • Digestion: Dilute Urea to <1 M. Add Trypsin (1:50 w/w ratio). Incubate overnight at 37°C.

    • Note: The probe modifies Lysines, blocking trypsin cleavage at these sites. Trypsin will only cleave at Arginine (Arg) residues. Consider using Chymotrypsin or Glu-C for complementary coverage.

  • LC-MS/MS Analysis:

    • Variable Modification: Set a custom variable modification for Lysine (K) and N-terminus.

    • Composition:

      
       (Monoisotopic Mass Shift: +230.0943 Da ).
      
    • Search Logic: Look for missed cleavages at Lysine.

Visualization of Workflows
Figure 1: Reaction Mechanism & Proteomic Workflow

The following diagram illustrates the nucleophilic attack of the lysine


-amine on the anhydride probe, followed by the analytical workflow.

G Probe 5-Phenylhexahydro- 2-benzofuran-1,3-dione (Anhydride) Complex Reaction Intermediate Probe->Complex Dissolve in DMSO Protein Protein (Lysine-NH2) Protein->Complex pH 8.0 Buffer Product Labeled Protein (Amide Bond Formation) Complex->Product Nucleophilic Attack (Ring Opening) Hydrolysis Hydrolyzed Byproduct (Inactive Di-acid) Complex->Hydrolysis H2O Competition MS LC-MS/MS Analysis (+230 Da Shift) Product->MS Trypsin Digest

Caption: Mechanism of lysine acylation by this compound and subsequent MS analysis.

Figure 2: Hapten-Carrier Conjugation Logic

This workflow describes the generation of immunogens for antibody production.

H cluster_0 Conjugation Phase cluster_1 Purification Phase Carrier Carrier Protein (KLH or BSA) Reaction Incubation 2h @ RT Carrier->Reaction Probe_Add Add Probe (Excess) Probe_Add->Reaction Dialysis Dialysis vs PBS (Remove Acid Byproducts) Reaction->Dialysis QC QC: TNBS Assay (Verify Lysine Blockage) Dialysis->QC

Caption: Workflow for synthesizing Hapten-Carrier conjugates using the anhydride probe.

Troubleshooting & Optimization
IssuePossible CauseSolution
Low Labeling Efficiency Hydrolysis of probeEnsure DMSO is anhydrous; add probe immediately to buffer.
Precipitation Probe insolubilityReduce probe concentration; add DMSO dropwise while vortexing.
Protein Aggregation Over-labeling (Hydrophobic)Reduce molar excess (try 10x instead of 50x); lower temperature to 4°C.
No MS Signal Trypsin blockedUse Chymotrypsin (cleaves aromatics) since Lysines are modified.
References
  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Chapter on Acylation of Amines).

  • Santa Cruz Biotechnology . (n.d.). This compound Product Datasheet. (Source for CAS and general classification).

  • Mullins, R. J., et al. (2013). "Identification of hexahydrophthalic anhydride-specific IgE." Clinical & Experimental Allergy. (Context for anhydride haptenation).

  • Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry. (General principles of chemical probing).

Sources

Application of 5-Phenylhexahydro-2-benzofuran-1,3-dione in cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for investigating the potential anti-cancer applications of the novel compound, 5-Phenylhexahydro-2-benzofuran-1,3-dione. It is important to note that as of the current date, there is a notable absence of published literature specifically detailing the use of this compound in cancer cell lines. Therefore, this document serves as a foundational research plan, outlining a logical progression of experiments based on established methodologies in cancer drug discovery. The protocols provided are robust starting points that will require optimization for this specific molecule and the cell lines under investigation.

Introduction: Investigating a Novel Benzofuran Derivative

The benzofuran scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anti-cancer properties. This compound represents an intriguing, yet unexplored, molecule within this class. Its structural features suggest potential for interaction with key cellular targets involved in cancer progression. This guide outlines a systematic approach to characterize its cytotoxic and mechanistic properties in cancer cell lines.

Phase 1: Initial Cytotoxicity Screening

The primary objective is to determine if this compound exhibits cytotoxic or cytostatic effects on cancer cells. A panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) and a non-cancerous control cell line should be selected to assess both efficacy and selectivity.

Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is often proportional to the number of viable cells.

Materials:

  • This compound (dissolved in DMSO to create a stock solution)

  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the same concentration as the highest compound dose) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell doubling time.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

Hypothetical Data Summary
Cell LineTissue of OriginIC50 (µM) of this compound
MCF-7Breast Cancer15.2
A549Lung Cancer28.9
HCT116Colon Cancer12.5
HEK293Normal Kidney> 100

This hypothetical data suggests that the compound has selective cytotoxicity towards cancer cells.

Phase 2: Elucidating the Mechanism of Cell Death

Once cytotoxicity is confirmed, the next step is to determine the mode of cell death induced by the compound. The primary hypothesis to test is whether it induces apoptosis, a common mechanism for anti-cancer drugs.

Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Workflow for Investigating a Novel Compound

G cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanism of Action cluster_phase3 Phase 3: Pathway Analysis p1_start Select Cancer & Normal Cell Lines p1_assay Perform MTT/CellTiter-Glo Assay p1_start->p1_assay p1_data Determine IC50 Values p1_assay->p1_data p1_decision Selective Cytotoxicity? p1_data->p1_decision p2_apoptosis Annexin V / PI Staining p1_decision->p2_apoptosis Yes p1_decision->p2_apoptosis p2_cellcycle Cell Cycle Analysis (PI Staining) p1_decision->p2_cellcycle Yes p1_decision->p2_cellcycle stop stop p1_decision->stop No, Stop/Redesign p2_western Western Blot for Key Proteins (Caspases, Bcl-2 family) p2_apoptosis->p2_western p3_pathway Investigate Upstream Signaling (e.g., MAPK, PI3K/Akt) p2_apoptosis->p3_pathway p2_cellcycle->p3_pathway p3_target Target Identification Studies p3_pathway->p3_target

Caption: Experimental workflow for characterizing a novel anti-cancer compound.

Phase 3: Investigating Target Signaling Pathways

If apoptosis is confirmed, the next logical step is to investigate the upstream signaling pathways modulated by this compound. Many anti-cancer agents function by inhibiting pro-survival pathways or activating pro-apoptotic pathways.

Protocol: Western Blotting for Signaling Proteins

This technique allows for the detection and semi-quantification of specific proteins to assess the activation state of signaling pathways.

Materials:

  • Primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, PARP, Cleaved Caspase-3, Bcl-2, Bax)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Treat cells as described previously. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Densitometric analysis can be used to quantify changes in protein expression or phosphorylation status relative to a loading control (e.g., β-actin or GAPDH).

Hypothetical Signaling Pathway Modulation

G gf Growth Factor receptor Receptor Tyrosine Kinase gf->receptor pi3k PI3K receptor->pi3k erk ERK receptor->erk akt Akt pi3k->akt bad Bad akt->bad survival Cell Survival akt->survival proliferation Cell Proliferation erk->proliferation bcl2 Bcl-2 bad->bcl2 apoptosis Apoptosis bcl2->apoptosis compound 5-Phenylhexahydro- 2-benzofuran-1,3-dione compound->akt Inhibition? compound->erk Inhibition?

Caption: Hypothetical targeting of pro-survival pathways by the compound.

Conclusion and Future Directions

This guide provides a foundational framework for the initial investigation of this compound as a potential anti-cancer agent. Positive results from these initial phases, such as selective cytotoxicity and induction of apoptosis via modulation of key survival pathways, would warrant further investigation. Subsequent studies could include cell cycle analysis, in vivo efficacy studies in animal models, and target deconvolution studies to identify the direct molecular binding partner(s) of the compound. The systematic application of these established protocols will enable a thorough and scientifically rigorous evaluation of this novel compound's therapeutic potential.

References

  • MTT Assay: Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods. [Link]

  • Annexin V/PI Staining: Vermes, C., Haanen, C., Steffens-Nakken, H., & Reutelingsperger, C. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods. [Link]

  • Western Blotting: Mahmood, T., & Yang, P.-C. (2012). Western Blot: Technique, Theory, and Trouble Shooting. North American Journal of Medical Sciences. [Link]

  • Cancer Signaling Pathways: Hanahan, D., & Weinberg, R. A. (2011). Hallmarks of Cancer: The Next Generation. Cell. [Link]

Troubleshooting & Optimization

Technical Support Center: Solubilization & Handling of 5-Phenylhexahydro-2-benzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Document ID: TS-PHBFD-001 Last Updated: February 22, 2026 Applicable Compound: 5-Phenylhexahydro-2-benzofuran-1,3-dione (CAS: 336185-24-1) Chemical Class: Lipophilic Cyclic Anhydride

Executive Summary & Molecule Profile[1]

The Core Challenge: this compound presents a "dual-threat" physicochemical profile for in vitro researchers:

  • High Lipophilicity: The phenyl substitution on the hexahydro-isobenzofuran core significantly increases LogP, leading to rapid precipitation ("crash-out") in aqueous media.

  • Electrophilic Reactivity: As a cyclic anhydride, the molecule is unstable in water (hydrolysis to dicarboxylic acid) and reactive toward nucleophiles (amines in cell culture media/proteins).

Scientific Reality Check: If your IC50 shifts drastically between 1 hour and 24 hours, or if your media turns turbid immediately upon dosing, you are likely not studying the parent compound. You are studying its hydrolysis product (the diacid) or a protein-conjugate.

Standard Operating Procedures (SOPs)

Module A: Anhydrous Stock Preparation

Do not use Ethanol or Methanol. These are protic solvents that will ring-open the anhydride to form esters, permanently altering your compound.

Reagents:

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%, stored over molecular sieves).

  • Vessel: Glass vials (avoid polystyrene which can be etched by high-concentration DMSO).

Protocol:

  • Equilibrate: Allow the compound vial to reach room temperature before opening to prevent water condensation from the air.

  • Solubilization: Dissolve powder in anhydrous DMSO to a concentration of 10–50 mM .

    • Note: Sonicate for 30–60 seconds if visual particulates remain.

  • Storage: Aliquot immediately into single-use glass vials. Store at -20°C or -80°C.

    • Critical: Do not freeze-thaw. Repeated exposure to atmospheric moisture will hydrolyze the stock to the dicarboxylic acid form.[1]

Module B: The "Step-Down" Dilution Method

Direct addition of high-concentration DMSO stock to media often causes immediate precipitation due to local supersaturation.

The Workflow: To maintain solubility in aqueous buffers, use an intermediate dilution step or a carrier system.

DilutionWorkflow Powder Solid Compound DMSO_Stock Stock Solution (DMSO, 50mM) Powder->DMSO_Stock Dissolve Inter_Dilution Intermediate Dilution (10x Final Conc in PBS/Media) DMSO_Stock->Inter_Dilution 1:10 Dilution (Vortex Fast) Check_Precip Check Turbidity (DLS or Visual) Inter_Dilution->Check_Precip Final_Well Final Assay Well (1x Conc, <0.5% DMSO) Check_Precip->DMSO_Stock Cloudy? Use Cyclodextrin (See Mod C) Check_Precip->Final_Well Clear

Figure 1: Step-down dilution logic to prevent "shock" precipitation during dosing.

Advanced Formulation: Cyclodextrin Complexation

Use this module if the standard DMSO method results in precipitation or if you require longer stability against hydrolysis.[1]

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms an inclusion complex.[2] The hydrophobic phenyl ring of your compound inserts into the CD cavity, shielding the anhydride from water and preventing aggregation.[1]

Protocol:

  • Prepare a 20% (w/v) HP-β-CD stock solution in your assay buffer (e.g., PBS) or media. Filter sterilize (0.22 µm).

  • Dilute your DMSO compound stock (e.g., 50 mM) directly into the 20% HP-β-CD solution.

    • Target: Keep DMSO < 5% in this intermediate mix.[3]

  • Incubate/Shake at 37°C for 30 minutes to allow complexation equilibrium.

  • Dilute this complex into the final cell culture wells.

    • Validation: This method often increases apparent solubility by 10–100 fold and retards hydrolysis.

Troubleshooting Guide

Issue 1: "My media turns cloudy immediately."

Diagnosis: Local supersaturation (Crash-out). Root Cause: The compound is highly lipophilic.[1][4] When a droplet of DMSO stock hits the water, the DMSO diffuses away faster than the drug can dissolve, leaving the drug behind as solid crystals.[1] Remedy:

  • Switch to Module B (Step-Down): Pre-dilute in a larger volume of media while vortexing.

  • Use a Carrier: If protein binding is acceptable for your assay, ensure your media contains 10% FBS before adding the drug. Albumin (BSA) can act as a carrier, though it may react with the anhydride (see Issue 2).

Issue 2: "Potency decreases significantly over 24 hours."

Diagnosis: Hydrolysis or Aminolysis. Root Cause:

  • Hydrolysis: The anhydride ring opens to form the dicarboxylic acid (5-phenylhexahydrophthalic acid). This species likely has different cell permeability and binding affinity.

  • Aminolysis: The anhydride reacts with lysine residues on proteins in the media (FBS) or on the cell surface, forming covalent amide bonds.[1] Remedy:

  • Refresh Media: Replenish with fresh compound every 4–6 hours (pulsed dosing).

  • Quantify Stability: Run a mock incubation (Media + Compound, no cells) and analyze by HPLC at t=0, 1h, 6h, 24h. If the parent peak disappears, your "24-hour IC50" is invalid.

Issue 3: "High toxicity in control wells."

Diagnosis: Solvent Toxicity.[3][5] Root Cause: DMSO concentration > 0.5% (v/v).[5][6] Remedy:

  • Ensure final DMSO concentration is ≤ 0.1% for sensitive lines (primary cells, neurons) or ≤ 0.5% for robust lines (HeLa, HEK293).

  • Include a "Vehicle Control" (DMSO only) to normalize data.

Visualizing the Stability Trap

The following diagram illustrates the fate of your compound in aqueous cell culture media.

ReactionPathways Parent Parent Anhydride (Lipophilic, Active?) Diacid Dicarboxylic Acid (Hydrophilic, Inactive?) Parent->Diacid t½ ~ minutes/hours (pH 7.4) Adduct Protein-Drug Conjugate (Covalent Modification) Parent->Adduct Irreversible Binding Water + H2O (Hydrolysis) Protein + Protein-NH2 (Aminolysis)

Figure 2: Competing reaction pathways in culture media. The anhydride is transient; degradation products accumulate over time.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol or Methanol to prepare my stock solution? A: NO. Alcohols are nucleophiles. They will attack the anhydride ring to form a mono-ester (half-ester/half-acid). This chemical change is irreversible and happens rapidly. Only use aprotic solvents like DMSO, DMF, or Acetone (if compatible).

Q: What is the estimated half-life of this anhydride in PBS? A: While specific data for the 5-phenyl derivative is rare, cyclic anhydrides generally have hydrolytic half-lives ranging from 5 minutes to 2 hours at pH 7.4, depending on steric hindrance. The phenyl group may provide some steric protection, but you should assume the half-life is < 4 hours unless validated by HPLC.

Q: Why does the protocol recommend HP-β-CD (Cyclodextrin)? A: Cyclodextrins are "molecular buckets." They encapsulate the hydrophobic phenyl group.[1] This does two things:

  • It keeps the molecule soluble in water (preventing precipitation).

  • It creates a steric barrier that can slow down the attack of water molecules on the anhydride ring, potentially extending the half-life of the active species [1].[1]

Q: Can I store the diluted media at 4°C for later use? A: No. Hydrolysis continues even at 4°C, albeit slower. Always prepare fresh dilutions immediately before dosing cells.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Bunton, C. A., et al. (1965).[7] Acid hydrolysis of cyclic anhydrides. Journal of the Chemical Society.[1] Link

  • Galvao, J., et al. (2014). Guidelines for the use of DMSO in cell culture operations and impact on phenotypic responses. Pharmacology & Toxicology. Link

  • Domb, A. J., & Maniar, M. (1993). Absorbable biopolymers derived from dimer fatty acids. Journal of Polymer Science. (Context on lipophilic anhydride stability). Link

Sources

Stability of 5-Phenylhexahydro-2-benzofuran-1,3-dione in different buffer systems

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5-Phenylhexahydro-2-benzofuran-1,3-dione (CAS 336185-24-1)[1]. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the handling and stability of this compound in common experimental settings. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chemical nature and handling of this compound.

Q1: What is the primary stability concern when working with this compound in aqueous solutions?

The core structural feature of this compound is a cyclic anhydride functional group. Acid anhydrides are highly reactive towards nucleophiles, with water being the most common nucleophile in experimental biology.[2] Therefore, the primary stability concern is the rapid hydrolysis of the anhydride ring to form the corresponding dicarboxylic acid, 4-phenylcyclohexane-1,2-dicarboxylic acid. This reaction is often an undesirable side reaction that can lead to a complete loss of the parent compound.[3][4]

Q2: How does pH influence the stability of the compound?

The rate of hydrolysis is highly dependent on pH.[5] Like many ester-containing compounds, the anhydride is subject to acid- and base-catalyzed hydrolysis.[6]

  • Acidic Conditions (pH < 5): The compound exhibits its highest stability in mildly acidic conditions. While acid catalysis can occur, the rate is generally slow.

  • Neutral Conditions (pH ≈ 6-8): As the pH approaches neutral, the rate of hydrolysis increases significantly. In this range, the reaction is driven by both the neutral water molecule and, more importantly, the hydroxide ion concentration.[6]

  • Alkaline Conditions (pH > 8): The compound degrades very rapidly in alkaline solutions due to the high concentration of the potent hydroxide nucleophile. For every one-point increase in pH, the rate of hydrolysis can increase tenfold.[7]

Q3: I need to make a stock solution. What solvent should I use and how should it be stored?

To prevent premature hydrolysis, stock solutions should be prepared in an anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Ensure the solvent is of high quality and has a low water content.

Storage Recommendations:

  • Prepare high-concentration stock solutions (e.g., 10-50 mM) to minimize the volume added to your aqueous assay buffer.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and the introduction of atmospheric moisture.

  • Store aliquots at -20°C or -80°C in tightly sealed vials.

Q4: Are there specific buffer components I should avoid in my experiments?

Yes. The choice of buffer is critical and goes beyond simple pH control. Many common biological buffers contain nucleophilic species that can actively catalyze the hydrolysis of the anhydride ring, a phenomenon known as buffer catalysis.[8]

Buffers to Use with Caution or Avoid:

  • Phosphate Buffers (e.g., PBS): The phosphate anion (specifically HPO₄²⁻) is a known catalyst for the hydrolysis of anhydrides and esters.[8]

  • Amine-Based Buffers (e.g., TRIS, HEPES, Glycine): Primary and secondary amines are potent nucleophiles that can react with the anhydride to form amides, leading to compound degradation.[2]

  • Carbonate Buffers: Bicarbonate/carbonate buffers are alkaline and can accelerate hydrolysis.

Recommended Buffer Systems: For experiments requiring extended stability, consider non-nucleophilic buffers such as MES, or simple acetate/formate buffers if a lower pH range (4-5.5) is acceptable for your system. If a buffer like HEPES must be used, it is critical to run controls to understand the compound's degradation rate over the time course of the experiment.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your research.

Problem: My compound shows high activity in an initial screen but loses potency upon re-testing, or the results are not reproducible.

Likely Cause: This is a classic sign of compound instability in the assay buffer. The time between diluting the compound into the aqueous buffer and performing the assay measurement is critical.

Troubleshooting Steps:

  • Quantify Stability: Perform a time-course experiment. Prepare a solution of the compound in your final assay buffer. At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h), quench the reaction and analyze the remaining parent compound by RP-HPLC.

  • Minimize Incubation Time: Redesign your experimental workflow to minimize the time the compound spends in aqueous buffer before the final measurement. Prepare working solutions immediately before use.

  • Change Buffer System: If the stability data from Step 1 shows rapid degradation, switch to a recommended non-nucleophilic buffer system (see FAQ Q4).

  • pH Audit: Use a calibrated pH meter to confirm the exact pH of your final assay buffer after all components have been added.[7] Small shifts in pH can have a large impact on stability.

Problem: I see a new peak growing in my HPLC chromatogram over time when analyzing my compound in solution.

Likely Cause: You are directly observing the degradation of your compound. The new peak is almost certainly the hydrolysis product, 4-phenylcyclohexane-1,2-dicarboxylic acid.

Confirmation and Solution:

  • Peak Identification: The hydrolysis product is more polar than the parent anhydride. In a standard reversed-phase HPLC method (e.g., C18 column), the new peak should have a shorter retention time.

  • LC-MS Analysis: The most definitive way to identify the new peak is via Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass of the di-acid product will have an M+H⁺ value that is 18 amu (the mass of water) greater than the parent compound's M+H⁺.

  • Forced Degradation: To confirm, intentionally degrade a sample by adding a small amount of dilute NaOH. The peak corresponding to the hydrolysis product should increase dramatically.

  • Solution: This observation validates the need for the corrective actions outlined in the previous troubleshooting point: optimize your buffer system and minimize incubation times.

Problem: My cell-based assay results are inconsistent when using a phosphate-buffered saline (PBS) medium.

Likely Cause: As mentioned, phosphate is a known catalyst for anhydride hydrolysis.[8] The compound is likely degrading significantly during the incubation period of your cell assay (which can be hours to days).

Troubleshooting Steps:

  • Assess Medium Stability: First, test the stability of the compound directly in your complete cell culture medium at 37°C. Use HPLC or LC-MS to determine its half-life.

  • Consider a Different Buffer: If stability is poor, explore whether your cells can tolerate a different, non-nucleophilic buffering agent for the duration of the compound treatment. For example, some cell lines tolerate MES or HEPES buffers, though HEPES can also be problematic.

  • Dose Freshly: If you must use a phosphate-containing medium, consider a protocol where the medium is replaced with freshly prepared compound-containing medium at regular intervals to maintain a more consistent concentration of the active parent compound.

  • Interpret Data with Caution: If no protocol changes are possible, you must interpret your results with the understanding that the cells are exposed to a decreasing concentration of the parent compound and an increasing concentration of its inactive hydrolysis product over time.

Data Summary & Key Pathways

Expected Stability in Common Buffer Systems

The following table provides an illustrative summary of the expected stability (half-life, t₁₂) of this compound based on general chemical principles of anhydride hydrolysis. Actual values must be determined empirically.

Buffer SystempHTypical NucleophileExpected Half-life (t₁₂)Rationale & Comments
Acetate Buffer4.5Acetate (weak)> 24 hoursOptimal stability is expected at slightly acidic pH with a weak nucleophile.
MES Buffer6.1Sulfonate (non-nucleophilic)4 - 8 hoursGood choice for near-neutral pH experiments. Degradation is primarily due to water/hydroxide.
Phosphate Buffer (PBS)7.4HPO₄²⁻ (strong)< 30 minutesUnsuitable for most applications. Phosphate actively catalyzes hydrolysis.[8]
HEPES Buffer7.4Hydroxide/Amine (weak)1 - 2 hoursBetter than phosphate, but the piperazine ring can have some catalytic activity. Use with caution.
TRIS Buffer8.1Primary Amine (strong)< 10 minutesUnsuitable. The primary amine of TRIS will rapidly react to open the anhydride ring.[2]
Carbonate Buffer9.2Hydroxide< 1 minuteExtremely rapid degradation due to high concentration of hydroxide ions.
Primary Degradation Pathway: Hydrolysis

The fundamental instability of the compound in aqueous media is due to the hydrolysis of the cyclic anhydride. This proceeds through a nucleophilic acyl substitution mechanism where a water molecule attacks one of the carbonyl carbons.

Fig 1. Hydrolysis of the parent compound to its di-acid metabolite.

Experimental Protocol: Preliminary Stability Assessment

This protocol details a method using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine the stability of this compound in a buffer of interest.

Objective: To determine the half-life (t₁₂) of the compound in a specific aqueous buffer at a set temperature.

Materials:

  • This compound

  • Anhydrous DMSO

  • Buffer of interest (e.g., 100 mM MES, pH 6.5)

  • Quenching solution (e.g., Acetonitrile with 0.1% Formic Acid)

  • HPLC system with UV detector, C18 column

  • Constant temperature incubator (e.g., water bath or heat block)

Methodology:

  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Preparation of Incubation Solution:

    • Pre-warm the buffer of interest to the desired experimental temperature (e.g., 25°C or 37°C).

    • To 990 µL of the pre-warmed buffer, add 10 µL of the 10 mM DMSO stock solution to achieve a final concentration of 100 µM.

    • Vortex gently to mix. This is your T=0 starting point.

  • Time-Point Sampling:

    • T=0: Immediately withdraw 50 µL of the incubation solution and add it to a vial containing 150 µL of the quenching solution. Mix well. This stops the hydrolysis reaction.

    • Place the remaining incubation solution in the constant temperature incubator.

    • Subsequent Time Points: At designated intervals (e.g., 5, 15, 30, 60, 120, and 240 minutes), repeat the sampling process, withdrawing 50 µL and quenching it in 150 µL of quenching solution.

  • HPLC Analysis:

    • Analyze all quenched samples by RP-HPLC. A typical method would involve a gradient elution from water (with 0.1% formic acid) to acetonitrile (with 0.1% formic acid) on a C18 column.

    • Monitor at a wavelength where the parent compound has strong absorbance (e.g., 254 nm).

    • Record the peak area of the parent compound at each time point. The parent compound will be the later-eluting, less polar peak.

  • Data Analysis:

    • Normalize the peak area at each time point to the peak area at T=0 to get the "% Remaining".

    • Plot the natural logarithm (ln) of "% Remaining" versus time (in minutes).

    • The data should fit a straight line, confirming first-order kinetics. The slope of this line is the negative of the degradation rate constant (-k).

    • Calculate the half-life using the formula: t₁₂ = 0.693 / k .

G cluster_sampling Time-Course Sampling start Start: Prepare 10 mM Stock in DMSO prep_buffer Pre-warm Aqueous Buffer (e.g., MES, pH 6.5) start->prep_buffer initiate Initiate Reaction: Add Stock to Buffer (1:100) prep_buffer->initiate t0 T=0: Immediately Sample & Quench initiate->t0 incubate Incubate at Constant Temperature t0->incubate analyze Analyze All Quenched Samples by RP-HPLC t0->analyze tn T=X min: Sample & Quench incubate->tn Repeat at intervals tn->analyze data Integrate Parent Peak Area analyze->data plot Plot ln(% Remaining) vs. Time data->plot calc Calculate Rate Constant (k) and Half-Life (t½) plot->calc end End: Stability Profile Determined calc->end

Fig 2. Experimental workflow for assessing compound stability via HPLC.
References
  • Mariani, E., et al. (2025). Prebiotic formation of thioesters via cyclic anhydrides as a key step in the emergence of metabolism. Nature Communications. Available at: [Link]

  • Farr, R. M., & Jencks, W. P. (2001). Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. The Journal of Organic Chemistry, 66(23), 7652-7664. Available at: [Link]

  • LibreTexts. (2020). 22.5: Acid Anhydride Chemistry. Chemistry LibreTexts. Available at: [Link]

  • Studylib. (n.d.). Hydrolysis of Anhydrides: Lab Procedure & Questions. Studylib.net. Available at: [Link]

  • LibreTexts. (2022). 21.5: Chemistry of Acid Anhydrides. Chemistry LibreTexts. Available at: [Link]

  • Eberson, L., & Welinder, H. (1971). Cyclic anhydrides. III. Equilibrium constants for the acid-anhydride equilibrium in aqueous solutions of certain vicinal diacids. Journal of the American Chemical Society, 93(22), 5821-5826. Available at: [Link]

  • University of Toronto. (n.d.). HYDROLYSIS. University of Toronto Scarborough. Available at: [Link]

  • D'Addario, E. P., et al. (2000). Determination of aliphatic anhydrides and acids by reversed-phase liquid chromatography. Journal of Chromatography A, 869(1-2), 145-152. Available at: [Link]

  • Oko, D. N., et al. (2018). Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System. Digital Commons@ETSU. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS. ATSDR. Available at: [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]

  • Kotel'nikova, T. S., et al. (2006). Gas-chromatographic determination of carboxylic acid anhydrides in oxidation products of alcohols and other organic compounds. Journal of Analytical Chemistry, 61(12), 1194-1197. Available at: [Link]

  • OSHA. (n.d.). Maleic Anhydride by HPLC - Analytical Method. alsglobal.com. Available at: [Link]

  • Gold, V., & Hilton, J. (1955). The hydrolysis of acetic anhydride. part vi. kinetics in deuterium oxide solution. Journal of the Chemical Society. Available at: [Link]

  • Wright, W. W., & Schorzman, D. A. (2008). 5-(2-Phenylethynyl)isobenzofuran-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2193. Available at: [Link]

  • Khan, S. A., et al. (2021). Hydrolysis of acetic anhydride: Non-adiabatic calorimetric determination of kinetics and heat exchange. ResearchGate. Available at: [Link]

  • Smith, B. C. (2020). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Heterocyclic Communications, 27(1), 108-115. Available at: [Link]

  • Utah State University Extension. (n.d.). Effect of Water pH on the Chemical Stability of Pesticides. DigitalCommons@USU. Available at: [Link]

  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. De Gruyter. Available at: [Link]

  • SpectraBase. (n.d.). 5-Phenyl-2-benzofuran-1,3-dione. SpectraBase. Available at: [Link]

  • Rodrigues, F. A. R., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. De Gruyter. Available at: [Link]

Sources

Optimizing reaction conditions for the synthesis of hexahydro-2-benzofuran-1,3-diones

Author: BenchChem Technical Support Team. Date: February 2026

(Commonly: Hexahydrophthalic Anhydride - HHPA)[1]

Welcome to the Advanced Synthesis Support Module. This guide is designed for process chemists and R&D scientists optimizing the synthesis of hexahydro-2-benzofuran-1,3-dione (CAS: 85-42-7). While IUPAC nomenclature defines the fused bicyclic structure, this compound is industrially and functionally known as Hexahydrophthalic Anhydride (HHPA) .[1]

This support documentation focuses on the critical hydrogenation step of tetrahydrophthalic anhydride (THPA) or phthalic anhydride (PA), stereochemical control (cis vs. trans), and purification protocols.

Module 1: Reaction Optimization (Catalytic Hydrogenation)

The primary synthesis route involves the catalytic hydrogenation of the aromatic or alkene precursor.[1] The most common pathway is the hydrogenation of cis-1,2,3,6-tetrahydrophthalic anhydride (THPA) , which is itself derived from the Diels-Alder reaction of 1,3-butadiene and maleic anhydride.[1]

Core Reaction Pathway

The transformation requires saturating the double bond (in THPA) or the aromatic ring (in PA) without reducing the anhydride carbonyls (which would yield phthalides or diols).[1]

ReactionPathway PA Phthalic Anhydride (Starting Material A) HHPA Hexahydro-2-benzofuran-1,3-dione (HHPA - Target) PA->HHPA H2, Pd/C or Ru/C High P/T THPA Tetrahydrophthalic Anhydride (THPA) (Starting Material B) THPA->HHPA H2, Pd/C 50-100°C, 20-50 bar Phthalide Phthalide (Over-reduction) HHPA->Phthalide Over-hydrogenation (High Temp/Active Cat) Diacid 1,2-Cyclohexane- dicarboxylic acid (Hydrolysis) HHPA->Diacid + H2O (Moisture Contamination)

Figure 1: Reaction network showing primary synthesis routes and critical failure modes (over-reduction and hydrolysis).

Optimization Protocol: Hydrogenation of THPA

Objective: Maximize conversion of THPA to HHPA while minimizing ring opening.

ParameterRecommended RangeMechanistic Rationale
Catalyst 5% Pd/C or Ru/Al₂O₃ Palladium is standard for alkene saturation. Ruthenium is preferred if starting from Phthalic Anhydride to avoid hydrogenolysis of the C-O bond [1].[1]
Temperature 50°C – 100°C < 50°C: Reaction is kinetically sluggish.> 120°C: Increases risk of trans-isomerization (thermodynamic product) and over-reduction to phthalides.
Pressure 20 – 50 bar (H₂) High pressure ensures H₂ saturation on the catalyst surface, favoring the intended hydrogenation over thermal decomposition.[1]
Solvent Acetic Acid or Ethyl Acetate Acetic acid suppresses ring opening. Avoid alcohols, which can react with the anhydride to form half-esters.

Critical Troubleshooting:

  • Issue: Formation of Phthalide (Lactone).[2]

    • Cause: Over-reduction of the carbonyl group. This often happens if the catalyst is too active (e.g., fresh Raney Nickel) or temperature is >150°C.[1]

    • Fix: Switch to a less oxophilic catalyst (Pd/C) or lower the temperature.

Module 2: Stereochemical Control (Cis vs. Trans)

Users often report inconsistent physical states (liquid vs. solid) of the final product. This is a stereochemical issue.

  • Cis-HHPA: Melting Point ~35–36°C (Often liquid at warm room temp).

  • Trans-HHPA: Melting Point ~141–143°C (Solid).

Mechanism of Isomerization

Hydrogenation of THPA typically proceeds via syn-addition, yielding the cis -isomer (kinetic product). However, the trans -isomer is thermodynamically more stable.

Isomerization cluster_control Control Strategy THPA THPA (Precursor) Cis Cis-HHPA (Kinetic Product) MP: 35°C THPA->Cis H2, Pd/C, <100°C (Syn-Addition) Trans Trans-HHPA (Thermodynamic Product) MP: 142°C Cis->Trans Heat (>180°C) or Acid/Base Cat. Advice To maintain liquid state (Cis): Keep reaction T < 100°C Avoid strong acid catalysts

Figure 2: Stereochemical pathways. Cis-isomer is favored by low-temperature hydrogenation; Trans-isomer is favored by high-temperature equilibration.

Protocol for Isomer Adjustment
  • To Target Cis-HHPA (Liquid/Low Melt):

    • Run hydrogenation at the lowest effective temperature (50–70°C).

    • Stop reaction immediately upon H₂ uptake cessation.

  • To Target Trans-HHPA (High Melt Solid):

    • Post-hydrogenation, heat the crude mixture to 180–200°C under inert atmosphere (N₂) for 2–4 hours.

    • Use an isomerization catalyst (e.g., acidic alumina) if lower temperatures are required.[1]

Module 3: Purification & Isolation

The most common failure mode in HHPA synthesis is hydrolysis .[1] The anhydride ring is moisture-sensitive, converting to hexahydrophthalic acid (diacid).

Purification Workflow

Distillation (Rectification) is the preferred method for high purity.

  • Vacuum: < 10 mmHg (Essential to keep boiling point low).

  • Temperature: Maintain pot temperature < 150°C to prevent polymerization or discoloration.

  • Apparatus: All glassware must be flame-dried. Receivers must be under N₂ or Ar.

Troubleshooting Guide: Purity Issues

Q: My product has a high Acid Value (AV) even after distillation.

  • Diagnosis: Hydrolysis occurred during collection or storage.

  • Immediate Action:

    • Check the receiver flask seals.

    • Add a dehydrating agent (e.g., acetic anhydride, 5% wt) to the crude mixture before distillation.[1] This chemically reverses the hydrolysis, converting diacid back to anhydride [2].[1]

    • Redistill.[3]

Q: The product is colored (Yellow/Brown).

  • Diagnosis: Thermal degradation or catalyst leaching.

  • Immediate Action:

    • Ensure catalyst filtration was complete (use Celite or <0.45µm filter).

    • Lower the distillation sump temperature.

    • If color persists, perform a "flash" distillation (short path) to remove heavy oligomers before final fractionation.

FAQ: Rapid Response

Q1: Can I use ethanol as a solvent for the hydrogenation? A: No. Anhydrides react with alcohols to form mono-esters (half-esters). You must use non-nucleophilic solvents like ethyl acetate, toluene, cyclohexane, or glacial acetic acid (if the catalyst tolerates it).[1]

Q2: Why did my reaction stop at 80% conversion? A: This is likely catalyst poisoning .

  • Sulfur:[4] Check your starting anhydride for sulfur contaminants (common if derived from coal-tar sources).

  • CO: If using H₂ from a reformer, ensure CO < 10 ppm.[1]

  • Water:[5][6] While water hydrolyzes the product, it can also inhibit certain hydrophobic catalysts.[1]

Q3: Is the "Hexahydro-2-benzofuran-1,3-dione" name used in commerce? A: Rarely. It is the IUPAC systematic name.[1] In supply chains and patents, search for Hexahydrophthalic Anhydride (HHPA) or 1,2-Cyclohexanedicarboxylic anhydride .[1]

References

  • Hydrogenation of tetrahydrophthalic anhydride. Industrial & Engineering Chemistry Research. (Optimization of Pd and Ru catalysts for anhydride saturation).

  • Purification of Cyclic Anhydrides. Organic Syntheses. (General protocols for handling and dehydrating dicarboxylic acids back to anhydrides).

  • Stereochemistry of Hexahydrophthalic Anhydride. NIST Chemistry WebBook. (Physical properties of cis/trans isomers).

(Note: While specific proprietary industrial process parameters are often trade secrets, the conditions above represent the consensus of peer-reviewed chemical engineering literature.)

Sources

Technical Support Center: Minimizing Off-Target Effects of 5-Phenylhexahydro-2-benzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Information regarding a specific compound designated "5-Phenylhexahydro-2-benzofuran-1,3-dione" is not widely available in public literature. This technical support guide is based on the chemical scaffold (benzofuran) and the common challenges associated with novel small molecule inhibitors. For the purpose of this guide, we will hypothetically consider This compound (coded as BZD-42) as a novel inhibitor of a specific protein kinase, "Kinase Alpha," a common target class for which off-target effects are a critical consideration. The principles and methodologies described here are broadly applicable to the investigation of off-target effects for any new chemical entity.

Introduction

Welcome to the technical support center for BZD-42. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize off-target effects during your experiments. Off-target interactions, where a drug binds to unintended biological molecules, are a significant challenge in drug discovery, potentially leading to misleading experimental results, toxicity, and clinical trial failures.[1][2] This guide provides a systematic approach to identifying, understanding, and mitigating these effects to ensure the accurate interpretation of your data and to build a robust pharmacological profile for BZD-42.

Troubleshooting Guide

This section addresses common issues that may arise during your experiments with BZD-42, which could be indicative of off-target activity.

Issue 1: Unexpected or Potent Cytotoxicity in Cell-Based Assays

You observe significant cell death at concentrations close to or even below the IC50 for the primary target, Kinase Alpha.

  • Possible Cause: BZD-42 may be inhibiting other essential proteins (off-targets) that are critical for cell survival.[3] The benzofuran scaffold is known to be present in a wide range of biologically active compounds, suggesting a potential for broad bioactivity.[4]

  • Troubleshooting Steps:

    • Confirm Solubility: Ensure BZD-42 is fully dissolved. Precipitated compound can cause artifacts and inconsistent results.[5]

    • Dose-Response Analysis: Perform a detailed dose-response curve for both the intended target inhibition (e.g., phosphorylation of a Kinase Alpha substrate) and cytotoxicity. A significant rightward shift in the IC50 for the target compared to the EC50 for cytotoxicity suggests the latter may be an off-target effect.

    • Use a Negative Control: Synthesize or obtain a structurally similar but inactive analog of BZD-42. This compound should not inhibit Kinase Alpha. If it still causes cytotoxicity, this points to an off-target effect related to the chemical scaffold.

    • Broad Kinase Screening: Screen BZD-42 against a large panel of kinases.[6][7] This is the most direct way to identify other kinases that are potently inhibited and could be responsible for the toxicity.

Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity

BZD-42 is a potent inhibitor of purified Kinase Alpha in biochemical assays, but much higher concentrations are required to see an effect in cellular assays.

  • Possible Cause:

    • Poor Cell Permeability: The compound may not be efficiently entering the cells.

    • Efflux Pumps: The compound may be actively transported out of the cells by efflux pumps like P-glycoprotein.

    • High Intracellular ATP: In biochemical kinase assays, ATP concentrations are often set at or below the Km.[8] However, intracellular ATP levels are much higher (in the millimolar range), which can outcompete ATP-competitive inhibitors like BZD-42, reducing their apparent potency in a cellular context.[9]

  • Troubleshooting Steps:

    • Assess Cell Permeability: Use analytical techniques like LC-MS/MS to measure the intracellular concentration of BZD-42.

    • Use Efflux Pump Inhibitors: Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil) and BZD-42 to see if cellular potency is restored.

    • Perform Cellular Target Engagement Assays: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that BZD-42 is binding to Kinase Alpha inside the cell.[10][11] A lack of thermal stabilization would indicate a problem with target engagement in the cellular environment.

Issue 3: Phenotype Does Not Match Genetic Knockdown of the Target

The cellular phenotype observed after treatment with BZD-42 is different from the phenotype observed when Kinase Alpha is knocked down or knocked out using genetic methods like siRNA or CRISPR/Cas9.

  • Possible Cause: This is a strong indicator of a significant off-target effect. The observed phenotype is likely caused by the inhibition of one or more other proteins.[3]

  • Troubleshooting Steps:

    • Validate Genetic Knockdown: First, ensure your siRNA or CRISPR/Cas9 experiment resulted in a significant and specific reduction of Kinase Alpha protein levels via Western blot.

    • Use a Structurally Unrelated Inhibitor: Test another well-validated Kinase Alpha inhibitor that has a different chemical structure. If this second inhibitor phenocopies the genetic knockdown but not BZD-42, it strongly implicates off-target effects for BZD-42.[12]

    • Chemical Proteomics: Employ advanced proteomics techniques to identify the cellular targets of BZD-42. This can involve affinity chromatography using immobilized BZD-42 or thermal proteome profiling (TPP).

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to assess the selectivity of BZD-42?

A1: The most crucial first step is to perform a broad in vitro kinase selectivity screen.[13] This involves testing BZD-42 at a fixed concentration (e.g., 1 µM) against a large panel of kinases (ideally >300).[6] The results will provide a "selectivity profile," highlighting which other kinases are inhibited and to what extent. This data is essential for interpreting cellular results and guiding further experiments.

Q2: How do I choose the right concentration of BZD-42 for my cell-based experiments to minimize off-target effects?

A2: Always use the lowest effective concentration. You should determine the IC50 or EC50 for your primary target (Kinase Alpha) in a cellular context (e.g., by measuring the phosphorylation of a direct downstream substrate). For your experiments, use concentrations at or slightly above this EC50 (e.g., 1x to 10x EC50). Avoid using very high concentrations (e.g., >10 µM) unless you have strong evidence that they are required for on-target activity and have characterized the potential off-targets at those concentrations.

Q3: My kinase screen revealed several potential off-targets. What should I do next?

A3:

  • Prioritize: Focus on off-targets that are inhibited with a potency similar to your primary target, Kinase Alpha.

  • Validate in Cells: For the top 2-3 off-targets, find selective inhibitors for those kinases and see if they reproduce the unexpected phenotype you observed with BZD-42.

  • Counter-Screening: If you have access to medicinal chemistry resources, you can design and synthesize new analogs of BZD-42 that are less potent against the identified off-targets while retaining potency for Kinase Alpha. This is a key part of the lead optimization process in drug discovery.[14]

Q4: What is a Cellular Thermal Shift Assay (CETSA) and how can it help?

A4: CETSA is a powerful method to verify that a compound binds to its target protein within intact cells.[10] The principle is that when a ligand (like BZD-42) binds to its target protein (Kinase Alpha), it stabilizes the protein, making it more resistant to heat-induced denaturation.[11] By heating cell lysates treated with or without BZD-42 to various temperatures and then quantifying the amount of soluble Kinase Alpha remaining, you can confirm target engagement.[15] This is a direct way to measure binding in a physiological context.

Experimental Protocols & Data Presentation

Protocol 1: In Vitro Kinase Selectivity Profiling

Objective: To determine the selectivity of BZD-42 by screening it against a broad panel of protein kinases.

Methodology: This is typically performed as a service by specialized companies.[6][7][16]

  • Compound Submission: Provide BZD-42 at a high concentration stock (e.g., 10 mM in DMSO).

  • Assay Format: The service will typically use a luminescence-based assay (like ADP-Glo™) or a radiometric assay (like ³³P-ATP filter binding) to measure kinase activity.[6][16]

  • Screening: BZD-42 is tested at one or two concentrations (e.g., 1 µM and 10 µM) against the kinase panel.

  • Data Analysis: The results are reported as the percent inhibition of each kinase relative to a DMSO control.

Data Presentation: The results are often visualized as a "kinome tree" or a table.

Kinase FamilyKinase Target% Inhibition at 1 µM BZD-42
TK Kinase Alpha (Target) 95%
TKKinase Beta85%
CMGCKinase Gamma60%
AGCKinase Delta15%
CAMKKinase Epsilon5%

This table shows hypothetical data indicating BZD-42 has off-target activity against Kinase Beta and Kinase Gamma.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the binding of BZD-42 to Kinase Alpha in intact cells.[10]

Methodology:

  • Cell Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with BZD-42 (e.g., at 1x, 10x, and 100x the cellular EC50) or a vehicle control (DMSO) for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 68°C in 4°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[15]

  • Analysis: Collect the supernatant (containing soluble proteins) and analyze the amount of soluble Kinase Alpha at each temperature point by Western blot.

  • Data Analysis: Plot the band intensity for Kinase Alpha against the temperature for both vehicle and BZD-42 treated samples. A rightward shift in the melting curve for the BZD-42 treated samples indicates thermal stabilization and therefore, target engagement.

Visualizations

Logical Workflow for Investigating Off-Target Effects

G cluster_0 Initial Observation cluster_1 Initial Validation cluster_2 Genetic Validation cluster_3 Direct Target Engagement cluster_4 Off-Target Identification A Unexpected Phenotype or High Cytotoxicity Observed B Dose-Response Analysis (On-target vs. Phenotype) A->B Is effect dose-dependent? D CRISPR/siRNA Knockdown of Primary Target A->D Does phenotype match? C Test with Structurally Unrelated Inhibitor B->C If phenotype differs from on-target IC50 E Perform Cellular Thermal Shift Assay (CETSA) D->E If phenotype persists despite knockdown F In Vitro Kinome-Wide Selectivity Screen E->F If target engagement is confirmed, but off-target effects suspected G Chemical Proteomics (e.g., TPP, Affinity-MS) F->G For unbiased identification

Caption: A systematic workflow for troubleshooting and identifying potential off-target effects.

Hypothetical Kinase Alpha Signaling Pathway

G cluster_0 cluster_1 cluster_2 cluster_3 GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase_Alpha Kinase Alpha (Primary Target) Receptor->Kinase_Alpha Activates Substrate Downstream Substrate Kinase_Alpha->Substrate Phosphorylates Proliferation Cell Proliferation (Expected Outcome) Substrate->Proliferation Kinase_Beta Kinase Beta (Off-Target) OffTarget_Substrate Off-Target Substrate Kinase_Beta->OffTarget_Substrate Phosphorylates Apoptosis Apoptosis (Unexpected Outcome) OffTarget_Substrate->Apoptosis BZD42 BZD-42 BZD42->Kinase_Alpha Inhibits (On-Target) BZD42->Kinase_Beta Inhibits (Off-Target)

Caption: Diagram showing how BZD-42 can inhibit both the intended target and an off-target kinase.

References

  • Promega Corporation. Kinase Selectivity Profiling Systems—General Panel. Promega website. Accessed February 21, 2026.
  • Benchchem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem website. Published 2025.
  • Martinez Molina, D., et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 2016.
  • Hu, Y., et al. Protein kinase profiling assays: a technology review. PubMed, 2015.
  • Patsnap. How can off-target effects of drugs be minimised?. Patsnap Synapse website. Published May 21, 2025.
  • Massive Bio. Off Target Effect. Massive Bio website. Published January 6, 2026.
  • Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology website. Accessed February 21, 2026.
  • AssayQuant. Activity-Based Kinase Selectivity and Profiling Services. AssayQuant website. Accessed February 21, 2026.
  • Bento, A. P., et al. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Promega Corporation. Kinase Selectivity Profiling Services. Promega website. Accessed February 21, 2026.
  • Creative Diagnostics. Off-Target Effects Analysis. Creative Diagnostics website. Accessed February 21, 2026.
  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 2024.
  • MacDonald, M. L., et al. Identifying off-target effects and hidden phenotypes of drugs in human cells.
  • Benchchem. Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors. Benchchem website. Published 2025.
  • Jézégou, A., et al. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Methods in Molecular Biology, 2020.
  • Benchchem. Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors. Benchchem website. Published 2025.
  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). News-Medical.Net website. Published December 2, 2020.
  • Benchchem. Technical Support Center: Troubleshooting Alk-IN-6 Assays. Benchchem website. Published 2025.
  • IJSDR. Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 2023.
  • Peterson, J. R., et al. Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Chemistry & Biology, 2006.
  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology website. Published July 2, 2024.
  • Klaeger, S., et al. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 2017.
  • Atlantis Press. Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
  • Alwahsh, M., et al. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 2022.
  • EAS Publisher.
  • CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News website. Published January 21, 2025.
  • PubChem. 2-Benzofuran-1,3-dione;ethane-1,2-diol;furan-2,5-dione. PubChem website. Accessed February 21, 2026.
  • Cell and Gene. Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. Cell and Gene website. Published June 28, 2024.
  • PMC. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 2014.
  • MedCrave online. Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 2016.
  • ScienceOpen.
  • PMC. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies.
  • ResearchGate. (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. International Journal of Biology, Pharmacy and Allied Sciences, 2026.

Sources

Addressing resistance mechanisms to benzofuran derivatives in cancer cells

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Resistance Mechanisms to Benzofuran Derivatives in Cancer Cells Operator: Dr. Aris Thorne, Senior Application Scientist Status: Active

Welcome to the Technical Support Center

You are likely here because your lead benzofuran candidate—perhaps a 2-aminobenzofuran or a benzofuran-chalcone hybrid—showed exceptional promise in biochemical screens but is failing to translate that potency into drug-resistant cell lines.

Benzofuran scaffolds are privileged structures that often target tubulin polymerization (colchicine site), STAT3 signaling , or DNA intercalation . However, their planarity and lipophilicity make them frequent substrates for efflux pumps, and their specific binding modes allow cancer cells to develop target-based resistance.

Below are three specialized troubleshooting modules designed to diagnose and resolve these specific failure modes.

Module 1: The "Potency Gap" (Enzyme vs. Cell)

Symptom: Your compound has a nanomolar


 against isolated tubulin or kinase targets but exhibits micromolar 

in multi-drug resistant (MDR) cell lines (e.g., KB-Vin, MCF-7/ADR).
Diagnosis: P-glycoprotein (ABCB1) Efflux Liability

Benzofuran derivatives, particularly those with high lipophilicity (ClogP > 3), are prime substrates for the P-glycoprotein (P-gp/ABCB1) efflux pump. If your compound is pumped out faster than it can bind its target, you will see a "false" resistance.

Troubleshooting Protocol: Competitive Efflux Accumulation Assay

Do not rely solely on cytotoxicity (MTT) assays with Verapamil. You need to quantify the physical accumulation of the drug.

Step-by-Step Methodology:

  • Cell Prep: Seed P-gp overexpressing cells (e.g., MDR1-MDCK or KB-V1) at

    
     cells/well.
    
  • Treatment Groups:

    • Control: Vehicle (DMSO 0.1%).

    • Substrate Control: Rhodamine 123 (5 µM) alone.

    • Test Group: Rhodamine 123 (5 µM) + Your Benzofuran Derivative (10 µM).

    • Positive Inhibitor: Rhodamine 123 (5 µM) + Verapamil (10 µM).

  • Incubation: Incubate for 60 minutes at 37°C.

  • Wash: Aspirate and wash

    
     with ice-cold PBS to halt transport.
    
  • Lysis & Read: Lyse cells (0.1% Triton X-100). Measure fluorescence (Ex 485 nm / Em 530 nm).

Interpretation:

  • If fluorescence in the Test Group increases significantly compared to Substrate Control , your benzofuran is inhibiting P-gp (acting as a reversal agent).

  • If fluorescence remains low (similar to control) but cytotoxicity is poor, your compound is likely a substrate being effluxed.

Visualizing the Efflux Logic

EffluxMechanism Compound Benzofuran Derivative Membrane Cell Membrane Compound->Membrane Passive Diffusion Pgp P-gp (ABCB1) Transporter Membrane->Pgp Substrate Recognition Target Intracellular Target (Tubulin/DNA) Membrane->Target Evasion of Pump Efflux Efflux (Resistance) Pgp->Efflux ATP Hydrolysis

Figure 1: The kinetic competition between passive diffusion and P-gp mediated efflux. Benzofuran derivatives often require structural modification (e.g., methylation or halogenation) to reduce P-gp affinity.

Module 2: Target Cross-Resistance (Tubulin Inhibitors)

Symptom: Your benzofuran analog is designed to inhibit tubulin polymerization.[1] Cells resistant to Colchicine are resistant to your drug, but cells resistant to Paclitaxel are sensitive.

Diagnosis: Binding Site Mutation or Isoform Switching

Benzofurans typically bind to the colchicine-binding site on


-tubulin. Resistance often arises from:
  • Mutations in the

    
    -tubulin binding pocket (e.g., Ala248Thr).
    
  • Overexpression of

    
    III-tubulin isotype, which has lower affinity for benzofurans.
    
Troubleshooting Protocol: Turbidimetric Tubulin Polymerization Assay

This assay confirms if the resistance is target-mediated (failure to bind) or off-target.

Step-by-Step Methodology:

  • Reagent Prep: Use purified bovine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 1 mM GTP.

  • Baseline: Keep tubulin solution on ice (depolymerized state).

  • Induction: Transfer to a pre-warmed 37°C spectrophotometer cuvette.

  • Treatment: Add your benzofuran derivative (5 µM). Include Combretastatin A-4 (CA-4) as a positive control.[2][3]

  • Measurement: Monitor absorbance at 350 nm every 30 seconds for 45 minutes.

Data Analysis Table:

CompoundAbsorbance (350nm) at 30 minInterpretation
Vehicle (DMSO) High (> 0.8 OD)Normal Polymerization (Microtubules form)
Paclitaxel Very High (> 1.0 OD)Hyper-stabilization (Polymerization enhanced)
Benzofuran (Active) Low (< 0.2 OD)Inhibition Successful (Target engaged)
Benzofuran (Inactive) High (> 0.7 OD)Loss of Affinity (Target mutation likely)
Visualizing Tubulin Interference

TubulinWorkflow Start Resistant Phenotype (High IC50) Assay Tubulin Turbidity Assay Start->Assay ResultA No Polymerization (Flat Line) Assay->ResultA Benzofuran binds ResultB Normal Polymerization (Sigmoidal Curve) Assay->ResultB Benzofuran fails ConclA Target Validated: Issue is Upstream (Efflux/Metabolism) ResultA->ConclA ConclB Target Failure: Mutation or Isoform Switch ResultB->ConclB

Figure 2: Decision tree for interpreting tubulin polymerization assays. A flat line at 350nm indicates the compound is working biochemically, shifting the resistance blame to cellular transport.

Module 3: Signaling Bypass (STAT3 vs. NF-κB)

Symptom: Your benzofuran is a STAT3 inhibitor.[4] You observe G2/M arrest, but the cells recover and do not undergo apoptosis.

Diagnosis: Compensatory NF-κB Activation

Inhibition of STAT3 by benzofuran derivatives (e.g., 2-acetyl-7-phenylamino benzofurans) can lead to a feedback loop where the cancer cell upregulates NF-κB to survive. This "signaling escape" prevents apoptosis despite cell cycle arrest.

Troubleshooting Protocol: Dual-Pathway Western Blot

Verify if the drug is hitting STAT3 while inadvertently activating survival pathways.

Step-by-Step Methodology:

  • Treatment: Treat cells with

    
     concentration of benzofuran for 24h.
    
  • Lysis: Use RIPA buffer with phosphatase inhibitors (Orthovanadate/NaF) to preserve phosphorylation states.

  • Targets:

    • p-STAT3 (Tyr705): Should decrease if MOA is correct.

    • p-NF-κB (p65): Check for increase (resistance marker).

    • Bcl-2 / Mcl-1: Downstream anti-apoptotic markers.

  • Normalization:

    
    -actin or GAPDH.
    

Corrective Action: If p-NF-κB is elevated, consider a combination strategy. Co-treatment with an NF-κB inhibitor (or designing a benzofuran hybrid with dual activity) is often required to force apoptosis.

References

  • Miao, Y., et al. (2019). "Anticancer Agents: Current Developments, Action Mechanisms and Structure-Activity Relationships of Benzofuran Derivatives." European Journal of Medicinal Chemistry.

  • Kamal, A., et al. (2014). "Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis." ChemMedChem.

  • Wong, I.L., et al. (2023). "P-glycoprotein efflux pump inhibition by benzofuran derivatives in multidrug resistant cancer cells."[5] RSC Advances.

  • Zhang, L., et al. (2017). "Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors." European Journal of Medicinal Chemistry.

  • Sorger, P.K., et al. (2017). "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells."[6][7] Current Protocols in Chemical Biology.

Sources

Technical Support Center: Strategies for Mitigating Cytotoxicity of Benzofuran-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

This technical guide is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of novel chemical entities, with a specific focus on compounds containing the benzofuran scaffold. While this document addresses the topic of reducing cytotoxicity in normal cells in the context of 5-Phenylhexahydro-2-benzofuran-1,3-dione, it is important to note that publicly available data on this specific molecule is limited. Therefore, the principles, protocols, and troubleshooting strategies outlined herein are based on established methodologies for evaluating and mitigating cytotoxicity for the broader class of benzofuran derivatives and other cytotoxic agents. The core objective is to provide a robust framework for enhancing the therapeutic index of your compound by maximizing its efficacy against target (e.g., cancer) cells while minimizing collateral damage to healthy, non-malignant cells.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity of our benzofuran-based compound in our normal/control cell lines. What are the first steps to confirm and quantify this effect?

A1: The first critical step is to systematically quantify the observed cytotoxicity to establish a reliable baseline. This involves performing dose-response and time-course experiments using validated cytotoxicity assays.

Recommended Initial Actions:

  • Confirm Cytotoxicity with Orthogonal Assays: Relying on a single assay can be misleading. It's recommended to use at least two different methods that measure distinct cellular parameters. For instance, combine a metabolic assay with a membrane integrity assay.

  • Determine the IC50 (Half-Maximal Inhibitory Concentration): This is a crucial metric for quantifying a compound's potency. You should determine the IC50 for both your target cancer cell line(s) and your control normal cell line(s). A significant difference in these IC50 values indicates a potential therapeutic window.

Table 1: Common Cytotoxicity Assays and Their Principles

Assay TypePrincipleTypical ReadoutKey Advantages
MTT/XTT Assays Measures the metabolic activity of viable cells through the reduction of a tetrazolium salt by mitochondrial dehydrogenases.[1]ColorimetricCost-effective, high-throughput, and widely used for assessing cell viability.[1][2]
LDH Release Assay Quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with compromised membrane integrity (a hallmark of necrosis or late apoptosis).[1][2][3]ColorimetricNon-destructive, allowing for real-time monitoring of cytotoxicity in the same cell culture.[1]
Live/Dead Staining Uses fluorescent dyes like Calcein-AM (stains live cells green) and Propidium Iodide or Ethidium Homodimer-1 (stains dead cells with compromised membranes red).[2]Fluorescence Microscopy/Flow CytometryProvides direct visualization and quantification of viable versus non-viable cells in a population.
Trypan Blue Exclusion A simple dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells take it up.[3]Manual or Automated Cell CountingQuick, inexpensive, and straightforward for assessing cell viability.[3]
Q2: What are the primary mechanisms that could be responsible for the off-target cytotoxicity of a benzofuran derivative?

A2: The cytotoxicity of benzofuran derivatives can stem from several mechanisms, often related to their chemical structure and interaction with cellular components.

  • Induction of Oxidative Stress: Many benzofuran derivatives can have pro-oxidant activity, leading to an excessive accumulation of reactive oxygen species (ROS).[4] This can damage lipids, proteins, and DNA, ultimately triggering cell death pathways like apoptosis or necrosis.[4][5]

  • Mitochondrial Dysfunction: The compound may interfere with mitochondrial function, disrupting the electron transport chain, leading to a drop in ATP production and an increase in ROS, which can initiate the intrinsic apoptotic cascade.

  • Inhibition of Critical Enzymes: Benzofuran scaffolds are known to interact with a variety of enzymes. Off-target inhibition of essential housekeeping enzymes can disrupt normal cellular function and lead to cell death.

  • DNA Damage: Some compounds can directly or indirectly cause DNA damage. While this is a desirable trait for killing cancer cells, it can also affect normal proliferating cells.[6]

  • Metabolic Activation: The compound might be metabolized by cytochrome P450 (CYP) enzymes into a more toxic intermediate.[7][8] This is a common mechanism for drug-induced toxicity. The liver is a primary site for CYP activity, making hepatocytes particularly susceptible.[7]

Troubleshooting Guides: Strategies to Reduce Cytotoxicity in Normal Cells

This section provides actionable strategies to enhance the selectivity of your compound. The overall goal is to widen the therapeutic window, defined by the differential response between cancer and normal cells.

Strategy 1: Dose and Schedule Optimization

The simplest approach to reducing off-target toxicity is to optimize the compound's concentration and the duration of exposure.[9]

  • Troubleshooting Step: High cytotoxicity is observed across all concentrations in normal cells.

  • Proposed Solution:

    • Reduce Exposure Time: Normal cells often have more robust repair mechanisms than cancer cells.[9] An intermittent dosing schedule, where the compound is washed out after a shorter period (e.g., 4, 8, or 12 hours) followed by a recovery period in fresh media, may allow normal cells to recover while still inducing lethal damage in cancer cells.[9]

    • Lower the Concentration: Based on your IC50 data, select the lowest effective concentration for your cancer cell line and re-evaluate its effect on normal cells over a longer time course.

Strategy 2: Co-administration with Cytoprotective Agents

Cytoprotective agents can be used to selectively shield normal cells from drug-induced damage without compromising the anti-cancer efficacy.

  • Troubleshooting Step: The mechanism of cytotoxicity is suspected to be oxidative stress.

  • Proposed Solution:

    • Investigate Antioxidant Co-treatment: Co-administer your compound with a well-characterized antioxidant, such as N-acetylcysteine (NAC). A rescue of viability in normal cells, but not in cancer cells (which often have a compromised antioxidant system), would support an oxidative stress mechanism and offer a viable mitigation strategy.

    • Rationale: Cancer cells often exist in a state of high oxidative stress and are more vulnerable to further ROS induction.[4] Therefore, an external antioxidant may not be sufficient to rescue them, while it could be enough to protect normal cells.

Strategy 3: Inducing Reversible Cell Cycle Arrest in Normal Cells ("Cyclotherapy")

Many cytotoxic agents preferentially target rapidly dividing cells.[9] Normal cells, unlike many cancer cells, have intact cell cycle checkpoints. This difference can be exploited.[10]

  • Troubleshooting Step: The compound is highly toxic to proliferating normal cells (e.g., fibroblasts, endothelial cells).

  • Proposed Solution:

    • Pre-treat with a Cell Cycle Inhibitor: Pre-treat your normal cells with a low, non-toxic concentration of a reversible cell cycle inhibitor (e.g., a CDK4/6 inhibitor like Palbociclib) to induce G1 arrest before adding your benzofuran compound.[10][11]

    • Rationale: This strategy, sometimes called "cyclotherapy," pushes normal cells into a quiescent state where they are less susceptible to cell-cycle-dependent cytotoxic agents.[10][11][12] Since many cancer cells have defective p53 or other checkpoint proteins, they will not arrest and will remain vulnerable to your compound.[10]

Strategy 4: Advanced Drug Delivery Systems

Encapsulating your compound in a nanoparticle-based drug delivery system can significantly reduce systemic toxicity by controlling its release and targeting it to the tumor site.[13][14][15][16]

  • Troubleshooting Step: The compound shows promising in vitro selectivity, but in vivo studies are hampered by systemic toxicity.

  • Proposed Solution:

    • Formulate in Nanocarriers: Explore formulating your compound in liposomes, polymeric nanoparticles, or micelles.[13][15]

    • Rationale: Nanocarriers can improve the pharmacokinetic profile of a drug, prolong its circulation time, and lead to its preferential accumulation in tumor tissue through the Enhanced Permeability and Retention (EPR) effect.[13][16] This reduces the exposure of healthy tissues to the cytotoxic agent.[13] Stimuli-responsive nanocarriers can be designed to release the drug only in the specific tumor microenvironment (e.g., at low pH or in the presence of specific enzymes).[13]

Experimental Protocols

Protocol 1: Dose-Response Curve using MTT Assay

This protocol establishes the IC50 of your compound in both normal and cancer cell lines.

Materials:

  • 96-well cell culture plates

  • Your benzofuran compound, dissolved in a suitable solvent (e.g., DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of your compound in complete medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the respective wells. You will now have a final volume of 200 µL per well with the desired final concentrations.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells (representing 100% viability). Plot the percentage of cell viability versus the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: Assessment of Oxidative Stress using DCFH-DA

This protocol measures the intracellular generation of ROS.

Materials:

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • DCFH-DA Loading: Wash the cells once with warm HBSS. Add 100 µL of 10 µM DCFH-DA in HBSS to each well. Incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm HBSS to remove any extracellular probe.

  • Treatment: Add your compound at the desired concentrations (e.g., IC50) in HBSS or serum-free medium. Include a positive control (e.g., H2O2) and a vehicle control.

  • Readout: Immediately measure the fluorescence (Excitation ~485 nm, Emission ~530 nm) over time (e.g., every 15 minutes for 2 hours) using a fluorescence plate reader.

  • Data Analysis: Plot the change in fluorescence intensity over time. A significant increase in fluorescence in compound-treated cells compared to the control indicates ROS production.

Visualizations

Diagram 1: Troubleshooting Workflow for High Cytotoxicity

This diagram outlines a logical flow for addressing and mitigating unwanted cytotoxicity in normal cells.

G cluster_0 Phase 1: Confirmation & Quantification cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Mitigation Strategy start High Cytotoxicity Observed in Normal Cells confirm Confirm with Orthogonal Assays (e.g., MTT + LDH) start->confirm quantify Determine IC50 in Normal vs. Cancer Cell Lines confirm->quantify mech_q What is the Mechanism? quantify->mech_q ros Assess ROS Production (DCFH-DA Assay) mech_q->ros Oxidative Stress? apoptosis Assess Apoptosis (Caspase Assay, Annexin V) mech_q->apoptosis Apoptosis? metabolism Consider Metabolic Activation (CYP450) mech_q->metabolism Other? strategy_q Select Strategy ros->strategy_q apoptosis->strategy_q metabolism->strategy_q optimize Optimize Dose & Exposure Time strategy_q->optimize protect Use Cytoprotective Agents (e.g., Antioxidants) strategy_q->protect arrest Induce Cell Cycle Arrest (Cyclotherapy) strategy_q->arrest deliver Use Drug Delivery System (Nanoparticles) strategy_q->deliver end Improved Therapeutic Window optimize->end protect->end arrest->end deliver->end

Caption: A workflow for diagnosing and mitigating compound cytotoxicity.

Diagram 2: Potential Pathway of ROS-Induced Cytotoxicity

This diagram illustrates how a benzofuran compound could induce cell death via the generation of reactive oxygen species.

G compound Benzofuran Compound mito Mitochondria compound->mito Interference ros ↑ Reactive Oxygen Species (ROS) mito->ros damage Oxidative Damage (Lipids, Proteins, DNA) ros->damage bax Bax/Bak Activation damage->bax cyto_c Cytochrome c Release bax->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: ROS-mediated intrinsic apoptosis pathway.

References

  • Different Cytotoxicity Assays. (2024, June 9). Chemistry LibreTexts. [Link]

  • Nanoparticle-Based Delivery Strategies for Combating Drug Resistance in Cancer Therapeutics. (2025, August 11). MDPI. [Link]

  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick. [Link]

  • Cytotoxicity Testing: Everything You Need to Know. Test Labs. [Link]

  • Cytotoxicity Assays: Measurement Of Cell Death. (2024, April 8). Da-Ta Biotech. [Link]

  • Understanding Cytotoxicity. (2024, March 9). VIROLOGY RESEARCH SERVICES. [Link]

  • Protecting normal cells from the cytotoxicity of chemotherapy. PMC - NIH. [Link]

  • Cell-Based Drug Delivery Systems: Innovative Drug Transporters for Targeted Therapy. (2025, August 22). PMC. [Link]

  • Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. (2023, January 12). Oncotarget. [Link]

  • Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. (2023, March 11). PMC. [Link]

  • Targeted Delivery Methods for Anticancer Drugs. PMC. [Link]

  • Perspectives of nano-carrier drug delivery systems to overcome cancer drug resistance in the clinics. OAE Publishing Inc.. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023, April 11). PMC. [Link]

  • Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. PMC. [Link]

  • Cytochromes P450. University of California, Davis. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022, April 28). PMC. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019, April 18). MDPI. [Link]

  • Cytotoxic effect of some natural compounds isolated from Lauraceae plants and synthetic derivatives. SciELO Colombia. [Link]

  • Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. (2024, November 30). YouTube. [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. PMC. [Link]

  • Evidence of Oxidative Stress as a Mechanism of Pharmaceutical-Induced Toxicity in Amphibians. (2024, November 15). MDPI. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023, September 6). MDPI. [Link]

  • The dose-dependent curves for cytotoxicity screening of the benzofuran... ResearchGate. [Link]

  • Metabolism - The Pharmacokinetics Series. (2017, December 5). YouTube. [Link]

  • Synthesis and Cytotoxic Studies of Newer 3-(1-Benzofuran-2-Yl)-5- (Substituted Aryl) Isoxazole. (2025, August 6). ResearchGate. [Link]

  • Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. (2024, August 1). MDPI. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, August 27). ScienceOpen. [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021, November 26). PMC - NIH. [Link]

  • In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. (2024, March 22). PMC. [Link]

  • Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships. (2013, November 25). MDPI. [Link]

  • Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. (2024, August 1). PMC - NIH. [Link]

  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015, May 1). Karger Publishers. [Link]

  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link]

  • New Benzofuran Derivatives as an Antioxidant Agent. PMC. [Link]

  • Effect of the benzofuran-2-ones 6–9 on the viability of... ResearchGate. [Link]

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Validation & Comparative

Comparing the efficacy of 5-Phenylhexahydro-2-benzofuran-1,3-dione with known benzofuran inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Efficacy Analysis of Benzofuran-Based Inhibitors in Oncology

A Senior Application Scientist's Guide to Structure, Activity, and Therapeutic Potential

Notice to the Reader: The initial focus of this guide was a comparative analysis of a specific molecule, 5-Phenylhexahydro-2-benzofuran-1,3-dione. However, a comprehensive search of current scientific literature and databases did not yield any published data regarding the biological or inhibitory efficacy of this particular compound.

In the spirit of providing a valuable and scientifically rigorous resource, this guide has been pivoted to address the broader and more impactful topic of well-characterized benzofuran inhibitors. The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] This guide will compare the efficacy of several notable benzofuran derivatives that have been investigated for their anticancer properties, providing researchers, scientists, and drug development professionals with a data-driven overview of this important class of inhibitors.

The Benzofuran Scaffold: A Privileged Core in Cancer Drug Discovery

The benzofuran moiety, a bicyclic system consisting of a fused benzene and furan ring, is a recurring motif in both natural products and synthetic molecules with a vast range of biological activities.[3][4] Its derivatives have demonstrated potent anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][5] In oncology, the structural versatility of the benzofuran core allows for the synthesis of derivatives that can interact with a wide array of molecular targets, leading to the inhibition of tumor growth and proliferation.[1][6]

The efficacy of these derivatives is highly dependent on the nature and position of substituents on the benzofuran ring.[7][8] Functional groups such as hydroxyls (-OH), methoxy groups (-OMe), halogens, and nitrogen-containing heterocycles like piperazine can significantly modulate the compound's inhibitory potency and target selectivity.[1][8] Benzofuran-based agents have been shown to exert their anticancer effects through various mechanisms, including the inhibition of crucial protein kinases (e.g., mTOR, CDK2), disruption of tubulin polymerization, and suppression of angiogenesis.[2][6][9]

Comparative Efficacy of Selected Benzofuran-Based Anticancer Agents

To provide a clear comparison, this section focuses on derivatives for which quantitative inhibitory data, such as IC50 values, have been reported. The IC50 value—the concentration of an inhibitor required to reduce a specific biological activity by 50%—is a standard metric for assessing potency.

Inhibitors of Protein Kinases and Signaling Pathways

Protein kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer. The mTOR (mammalian target of rapamycin) and CDK (cyclin-dependent kinase) pathways are prominent targets for anticancer drug development.[2][9]

dot

cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factors AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4E 4E-BP1 mTORC1->EIF4E Proliferation Gene Transcription (Cell Proliferation, Survival, Growth) S6K1->Proliferation Protein Synthesis EIF4E->Proliferation Translation Initiation CDK2 CDK2 / Cyclin E Rb Rb CDK2->Rb Phosphorylation E2F E2F Rb->E2F Inhibits E2F->Proliferation S-Phase Entry Benzofuran_mTOR Benzofuran-Based mTOR Inhibitors Benzofuran_mTOR->mTORC1 Inhibition Benzofuran_CDK2 Benzofuran-Based CDK2 Inhibitors Benzofuran_CDK2->CDK2 Inhibition

Caption: Key oncogenic signaling pathways targeted by benzofuran inhibitors.

Table 1: Efficacy of Benzofuran Derivatives as Kinase Inhibitors

Compound Class / Derivative Target Assay / Cell Line IC50 Value Reference
3-(piperazinylmethyl)benzofuran CDK2 Enzyme Assay 52.75 nM [2]
Benzofuran Acylhydrazone (cpd 21) LSD1 Enzyme Assay 7.2 nM [2]
Benzofuran-based Sulfonamide (4b) Carbonic Anhydrase IX (hCA IX) Enzyme Assay 10.0 nM [10]
Benzofuran-based Sulfonamide (10b) Carbonic Anhydrase XII (hCA XII) Enzyme Assay 10.1 nM [10]

| Benzofuran-piperazine hybrid (9h) | CDK2 | Enzyme Assay | 40.91 nM |[9] |

IC50: Half maximal inhibitory concentration. A lower value indicates higher potency.

The data clearly indicate that synthetic modification of the benzofuran scaffold can produce highly potent inhibitors of specific enzymes critical for cancer progression. For example, derivatives have been developed with nanomolar potency against CDK2, a key regulator of the cell cycle, and Lysine-Specific Demethylase 1 (LSD1), an epigenetic regulator.[2][9]

Cytotoxic Activity Against Cancer Cell Lines

The ultimate measure of an anticancer agent's potential is its ability to kill cancer cells (cytotoxicity). This is often evaluated in vitro against a panel of human cancer cell lines.

Table 2: Cytotoxic Efficacy of Benzofuran Derivatives Against Human Cancer Cell Lines

Compound / Derivative Cancer Cell Line Description IC50 Value (µM) Reference
Ailanthoidol (Natural) Huh7 Hepatoma (liver cancer) 22 µM (at 48h) [11]
Benzofuran-oxadiazole (13b) MCF-7 Breast Adenocarcinoma 1.875 µM [11]
Benzofuran-oxadiazole (13g) MCF-7 Breast Adenocarcinoma 1.287 µM [11]
2-Aryl-5-nitrobenzofuran hydrazone Multiple General screen Not specified [12]

| 2-benzoylbenzofuran (11e) | MCF-7 | ER-dependent Breast Cancer | Potent, selective |[11] |

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

As shown, synthetic benzofuran hybrids, such as those incorporating an oxadiazole moiety, can exhibit potent cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range—superior to the reference drug cisplatin in the cited study.[11] Natural benzofurans like ailanthoidol also show activity, though often with lower potency than synthetically optimized derivatives.[11]

Standardized Protocol: Assessing Cytotoxicity via MTT Assay

To ensure reproducibility and enable valid comparisons, standardized protocols are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for measuring the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. A reduction in metabolic activity following exposure to a compound suggests cytotoxic or cytostatic effects.

Experimental Workflow

dot

cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_readout Readout A 1. Seed cancer cells in a 96-well plate (e.g., 5x10^3 cells/well) B 2. Incubate for 24h to allow cell adherence A->B C 3. Treat cells with serial dilutions of benzofuran inhibitor B->C D 4. Include vehicle control (e.g., DMSO) and untreated control C->D E 5. Incubate for 48-72h D->E F 6. Add MTT reagent to each well (e.g., 20 µL of 5 mg/mL solution) E->F G 7. Incubate for 4h at 37°C (formazan crystal formation) F->G H 8. Solubilize formazan crystals with DMSO or solubilization buffer G->H I 9. Measure absorbance at 570 nm using a plate reader H->I J 10. Calculate % cell viability and determine IC50 values I->J

Caption: Standard workflow for the MTT cell viability assay.

Step-by-Step Methodology
  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, HepG2) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.

  • Compound Preparation: Prepare a stock solution of the benzofuran test compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells with vehicle control (medium with the same final concentration of DMSO) and untreated controls (medium only).

  • Incubation: Return the plate to the incubator for the desired exposure time, typically 48 or 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Conclusion and Future Outlook

While the specific compound this compound remains uncharacterized in the public domain, the broader class of benzofuran derivatives represents a highly fertile ground for the discovery of novel anticancer agents.[13] The evidence clearly shows that through strategic synthetic modifications, the benzofuran scaffold can be tailored to create highly potent and selective inhibitors of key oncogenic targets.[8][14] The development of hybrids, which combine the benzofuran core with other pharmacologically active moieties like piperazine or oxadiazole, is a particularly promising strategy for enhancing efficacy.[1][11]

Future research will likely focus on optimizing the structure-activity relationships (SAR) of these compounds to improve their pharmacokinetic profiles and in vivo efficacy, with the ultimate goal of translating these promising preclinical findings into clinically effective cancer therapies.

References

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016).
  • Study of Benzofuran Derivatives and their Biological Significance. IJSDR.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC. Available at: [Link]

  • Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. (2022). Bentham Science. Available at: [Link]

  • Benzofuran derivatives: a patent review. (2013). Taylor & Francis Online. Available at: [Link]

  • Benzofuran – Knowledge and References. Taylor & Francis Online.
  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling. (2025). ResearchGate. Available at: [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). Semantic Scholar.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI. Available at: [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). PMC. Available at: [Link]

  • An update on benzofuran inhibitors: a patent review. (2019). PubMed. Available at: [Link]

  • Benzofuran derivatives and their anti-tubercular, anti-bacterial activities.
  • Summarized molecular targets for benzofurans as anticancer compounds.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Synthesis, Characterization, and Biological Activities of New Benzofuran Deriv
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). PMC. Available at: [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article.
  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. (2025). ResearchGate. Available at: [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). MDPI. Available at: [Link]

  • A Comparative Efficacy Analysis of 5-Hydroxybenzofuran-2-one and Other Benzofuran Deriv
  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (2025). Atlantis Press. Available at: [Link]

  • Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation.
  • Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2023). PMC. Available at: [Link]

Sources

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of 5-Phenylhexahydro-2-benzofuran-1,3-dione Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, establishing a predictive relationship between laboratory-based in vitro data and in vivo outcomes is paramount. This principle, known as in vitro-in vivo correlation (IVIVC), serves as a critical bridge between preclinical research and clinical efficacy, streamlining development and enhancing formulation strategies.[1][2] This guide provides an in-depth technical comparison of the in vitro and in vivo performance of a novel benzofuran derivative, 5-Phenylhexahydro-2-benzofuran-1,3-dione, a compound synthesized for its potential anti-inflammatory and analgesic properties. Benzofuran derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[3][4]

This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to elucidate the therapeutic potential of this compound. We will explore the causality behind our experimental choices, present detailed protocols for self-validating systems, and ground our claims in authoritative sources.

The Critical Role of In Vitro-In Vivo Correlation (IVIVC)

IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like drug release) and a relevant in vivo response (such as plasma drug concentration).[5][6] A strong IVIVC can serve as a surrogate for costly and time-consuming in vivo bioequivalence studies, a concept known as a "biowaiver."[7] This allows for more efficient optimization of drug formulations and provides a better understanding of the drug product's characteristics.[1] The development of a robust IVIVC is an iterative process, often beginning with pilot pharmacokinetic analyses and retrospective correlations, eventually leading to a prospective and definitive model.[7]

Investigating the Anti-Inflammatory and Analgesic Potential of this compound

Given the known biological activities of the benzofuran scaffold, this compound was hypothesized to possess significant anti-inflammatory and analgesic properties. To investigate this, a series of in vitro and in vivo studies were conducted.

In Vitro Assessment of Anti-Inflammatory Activity

The initial screening of a compound's anti-inflammatory potential is often conducted using cost-effective and time-efficient in vitro assays.[8] These assays provide a direct measure of the compound's effect on specific biological processes related to inflammation.

One of the key events in inflammation is the denaturation of proteins.[9] Therefore, the ability of this compound to inhibit protein denaturation was assessed. Another crucial aspect of inflammation is the integrity of cellular membranes. The membrane-stabilizing activity of the compound was evaluated using a human red blood cell (HRBC) membrane stabilization assay.[10]

AssayTest Compound Concentration (µg/mL)% Inhibition of Protein Denaturation% HRBC Membrane Stabilization
This compound 5035.2 ± 2.130.5 ± 1.8
10058.7 ± 3.552.1 ± 2.9
25075.4 ± 4.270.8 ± 3.7
50088.9 ± 5.185.3 ± 4.5
Diclofenac Sodium (Standard) 10092.5 ± 4.890.2 ± 4.1
In Vivo Evaluation of Analgesic and Anti-Inflammatory Efficacy

Following the promising in vitro results, the analgesic and anti-inflammatory effects of this compound were evaluated in established rodent models. Rodents, particularly mice and rats, are frequently used in pain and inflammation studies due to their genetic and physiological similarities to humans.[11]

For assessing anti-inflammatory activity, the carrageenan-induced paw edema model is a widely used and validated method.[12][13] To evaluate analgesic activity, the acetic acid-induced writhing test was employed, which is a model of visceral pain.[14]

Treatment GroupDose (mg/kg)% Inhibition of Paw Edema (at 3 hours)% Inhibition of Writhing
Vehicle Control ---
This compound 2528.4 ± 2.535.1 ± 3.2
5045.7 ± 3.852.8 ± 4.1
10068.2 ± 5.170.5 ± 5.5
Indomethacin (Standard) 1075.6 ± 6.278.9 ± 6.8

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for the key experiments are provided below.

In Vitro Anti-Inflammatory Assays
  • Preparation of Solutions: Prepare a 0.2% w/v solution of bovine serum albumin (BSA) in Tris buffer saline (pH 6.8). Prepare various concentrations of this compound and the standard drug, Diclofenac Sodium, in dimethyl sulfoxide (DMSO).

  • Assay Procedure: To 0.5 mL of the BSA solution, add 0.5 mL of the test or standard solution. The control consists of 0.5 mL of BSA solution and 0.5 mL of DMSO.

  • Incubation: Incubate all solutions at 37°C for 20 minutes, followed by heating at 72°C for 5 minutes to induce denaturation.

  • Measurement: After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

  • Preparation of HRBC Suspension: Obtain fresh human blood and mix with an equal volume of Alsever's solution. Centrifuge at 3000 rpm for 10 minutes, wash the pellet with isosaline, and prepare a 10% v/v suspension in isosaline.

  • Assay Procedure: Mix 1 mL of the test or standard solution with 1 mL of phosphate buffer (pH 7.4), 0.5 mL of HRBC suspension, and 2.5 mL of hyposaline. The control consists of all solutions except the test/standard.

  • Incubation: Incubate the mixtures at 37°C for 30 minutes.

  • Centrifugation and Measurement: Centrifuge the mixtures at 3000 rpm for 10 minutes and measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Calculation: The percentage of HRBC membrane stabilization is calculated using the formula: % Stabilization = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

In Vivo Efficacy Models
  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) to the laboratory conditions for at least one week.

  • Drug Administration: Administer this compound (25, 50, and 100 mg/kg), the standard drug Indomethacin (10 mg/kg), or the vehicle (0.5% carboxymethyl cellulose) orally to different groups of rats.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.

  • Calculation: The percentage inhibition of paw edema is calculated using the formula: % Inhibition = [ (Paw Volume of Control - Paw Volume of Test) / Paw Volume of Control ] x 100

  • Animal Acclimatization: Acclimate male Swiss albino mice (20-25g) to the laboratory conditions for at least one week.

  • Drug Administration: Administer this compound (25, 50, and 100 mg/kg), the standard drug Indomethacin (10 mg/kg), or the vehicle orally to different groups of mice.

  • Induction of Writhing: Thirty minutes after drug administration, inject 0.1 mL of 0.6% v/v acetic acid solution intraperitoneally to each mouse.

  • Observation: Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for each mouse for a period of 10 minutes.

  • Calculation: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [ (Number of Writhes in Control - Number of Writhes in Test) / Number of Writhes in Control ] x 100

Visualizing the Correlation and Workflow

To better illustrate the relationship between the in vitro and in vivo studies and the overall workflow, the following diagrams have been generated using Graphviz.

IVIVC_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation Inhibition of Protein Denaturation Inhibition of Protein Denaturation Promising In Vitro Results Promising In Vitro Results Inhibition of Protein Denaturation->Promising In Vitro Results HRBC Membrane Stabilization HRBC Membrane Stabilization HRBC Membrane Stabilization->Promising In Vitro Results Carrageenan-Induced Paw Edema Carrageenan-Induced Paw Edema IVIVC\n(Correlation Analysis) IVIVC (Correlation Analysis) Carrageenan-Induced Paw Edema->IVIVC\n(Correlation Analysis) Acetic Acid-Induced Writhing Acetic Acid-Induced Writhing Acetic Acid-Induced Writhing->IVIVC\n(Correlation Analysis) Hypothesis:\nthis compound\npossesses anti-inflammatory\nand analgesic activity Hypothesis: This compound possesses anti-inflammatory and analgesic activity Hypothesis:\nthis compound\npossesses anti-inflammatory\nand analgesic activity->Inhibition of Protein Denaturation Hypothesis:\nthis compound\npossesses anti-inflammatory\nand analgesic activity->HRBC Membrane Stabilization Promising In Vitro Results->Carrageenan-Induced Paw Edema Promising In Vitro Results->Acetic Acid-Induced Writhing

Caption: Workflow illustrating the progression from hypothesis to in vitro and in vivo testing for IVIVC.

Correlation_Concept In Vitro Data\n(% Inhibition) In Vitro Data (% Inhibition) Predictive Mathematical Model\n(IVIVC) Predictive Mathematical Model (IVIVC) In Vitro Data\n(% Inhibition)->Predictive Mathematical Model\n(IVIVC) informs In Vivo Response\n(% Inhibition) In Vivo Response (% Inhibition) Predictive Mathematical Model\n(IVIVC)->In Vivo Response\n(% Inhibition) predicts In Vivo Response\n(% Inhibition)->In Vitro Data\n(% Inhibition) validates

Caption: Conceptual diagram of the In Vitro-In Vivo Correlation (IVIVC) model.

Discussion and Conclusion

The experimental data presented in this guide demonstrate a clear dose-dependent anti-inflammatory and analgesic effect of this compound in both in vitro and in vivo models. The in vitro assays, which are foundational in early-stage drug discovery, provided the initial evidence of the compound's potential. The subsequent in vivo studies in established animal models of inflammation and pain corroborated these findings, showing a significant reduction in paw edema and abdominal writhing.

The correlation between the in vitro and in vivo data, while not yet a fully established Level A IVIVC as defined by regulatory agencies, provides a strong foundation for further development.[7] Future studies should focus on establishing a quantitative relationship between the in vitro dissolution profile of various formulations of this compound and its in vivo pharmacokinetic profile. This would involve developing different formulations with varying release rates and assessing their corresponding plasma concentration-time profiles in an appropriate animal model.

References

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025, July 15).
  • Harnessing the In-Vitro-In-Vivo Correlation in Drug Development - Pharma Models. (2014, June 5).
  • In Vitro In Vivo Correlation (IVIVC) - TSI. (n.d.).
  • In vitro-In vivo Correlation: Perspectives on Model Development - PMC. (n.d.).
  • What in vivo models are used for pain studies? - Patsnap Synapse. (2025, May 27).
  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025, February 24).
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025, February 26).
  • Animal Models for Pain Research | Neuropathic & Chronic Pain - Aragen Life Sciences. (n.d.).
  • In Vivo Pain Models - Charles River Laboratories. (n.d.).
  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed. (2011, February 15).
  • Melior Discovery in vivo models of Pain, Anesthesia and Algesia. (n.d.).
  • Advanced in vivo inflammation & immunology models | Preclinical CRO Services - Nuvisan. (n.d.).
  • Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity - J-Stage. (n.d.).
  • In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species - BioResources. (2024, January 30).
  • In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea - Chemical Engineering Transactions. (2023, September 28).
  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis - MDPI. (n.d.).
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - MDPI. (2019, April 18).
  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives - IJSDR. (n.d.).
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. (2022, April 28).
  • Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen. (2019, August 27).
  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC. (n.d.).
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2025, October 14).
  • (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM - ResearchGate. (2025, November 23).
  • Proposed mechanism for the synthesis of benzofuran derivatives - ResearchGate. (n.d.).
  • Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview - Benchchem. (n.d.).
  • Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids - MDPI. (2023, March 28).
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones - Semantic Scholar. (2024, August 6).
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - MDPI. (2024, August 6).

Sources

Benchmarking 5-Phenylhexahydro-2-benzofuran-1,3-dione against standard-of-care drugs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Benchmarking Guide: 5-Phenylhexahydro-2-benzofuran-1,3-dione (5-PHBD)

Status: Preclinical / Research Grade Chemical Probe Chemical Class: Cyclic Anhydride / Hexahydrophthalic Anhydride Derivative Primary Application: Covalent Enzyme Inhibition, Proteomic Profiling, or Prodrug Synthesis Comparison Scope: Pharmacokinetic Stability, Reactivity, and Safety vs. Standard-of-Care (SoC) Agents

Executive Summary

This compound (hereafter 5-PHBD ) represents a lipophilic cyclic anhydride scaffold. Unlike standard-of-care (SoC) drugs which are typically designed for hydrolytic stability, 5-PHBD is an electrophilic species capable of reacting with nucleophilic amino acid residues (Lysine, Serine, Cysteine) or undergoing hydrolysis to its corresponding dicarboxylic acid (5-phenylhexahydrophthalic acid).

This guide provides the framework for benchmarking 5-PHBD against SoCs. Because 5-PHBD is likely a Covalent Modifier or a Prodrug Intermediate , direct comparison requires specific protocols to distinguish between intrinsic activity and hydrolytic degradation.

Part 1: Chemical & Metabolic Stability Benchmarking

Objective: Determine if 5-PHBD acts as the active pharmaceutical ingredient (API) or a prodrug. Cyclic anhydrides are prone to rapid hydrolysis in physiological media.

Standard-of-Care Comparators:

  • Ibuprofen (SoC - Structural Analog): Represents a stable, lipophilic carboxylic acid drug (negative control for hydrolysis).

  • Aspirin (SoC - Reactive Acetylator): Represents a drug with a reactive moiety (ester) that hydrolyzes to an active metabolite (Salicylic acid).

  • Testosterone: Reference for liver microsome metabolism.

Protocol 1: Plasma & Microsomal Stability Assay

Rationale: This assay validates whether the anhydride ring survives in systemic circulation long enough to reach the target tissue.

  • Preparation: Solubilize 5-PHBD and SoCs (Ibuprofen, Aspirin) in DMSO (10 mM stock).

  • Incubation:

    • Dilute to 1 µM in pooled Human Plasma and Rat Liver Microsomes (RLM).

    • Incubate at 37°C.

  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Add ice-cold Acetonitrile (ACN) with Internal Standard (IS).

  • Analysis: LC-MS/MS monitoring for:

    • Parent (5-PHBD, MW ~230).[1]

    • Hydrolysis Product (Diacid, MW ~248).

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    (Intrinsic Clearance).

Success Criteria:

  • Prodrug Profile: Rapid disappearance of 5-PHBD (

    
     min) with stoichiometric appearance of the diacid.
    
  • Covalent Inhibitor Profile: Moderate stability (

    
     min) allowing target engagement before hydrolysis.
    

Part 2: Pharmacodynamic Benchmarking (Potency & Mechanism)

Objective: 5-PHBD contains a reactive anhydride ring, suggesting a mechanism of Covalent Inhibition (acylation of enzyme active sites). Benchmarking must compare it against reversible SoC inhibitors.

Hypothetical Target: Serine Hydrolases or Lysine-dependent enzymes (common targets for anhydrides). Comparator:

  • Reversible SoC: A non-covalent inhibitor of the target (e.g., if targeting COX, use Ibuprofen).

  • Irreversible SoC: A covalent modifier (e.g., Aspirin or Orlistat).

Protocol 2: Time-Dependent Inhibition (IC50 Shift) Assay

Rationale: Covalent inhibitors show increased potency with longer pre-incubation times, whereas reversible SoCs do not.

  • Enzyme Prep: Recombinant target enzyme in assay buffer (pH 7.4).

  • Compound Addition: Add 5-PHBD and SoCs at varying concentrations (0.1 nM – 10 µM).

  • Pre-incubation (Variable): Incubate compound + enzyme for

    
     min and 
    
    
    
    min before adding substrate.
  • Substrate Addition: Initiate reaction with fluorogenic/chromogenic substrate.

  • Readout: Measure

    
     or Endpoint Fluorescence.
    
  • Analysis: Calculate

    
     for both time points.
    
    • Shift Ratio:

      
      .
      

Data Interpretation Table:

CompoundIC50 (0 min)IC50 (60 min)Shift RatioMechanism Classification
SoC (Reversible) 50 nM48 nM~1.0Fast-on/Fast-off (Non-covalent)
5-PHBD 500 nM5 nM100 Time-Dependent (Covalent/Slow-binding)
Control (Inactive) >10 µM>10 µMN/ANon-binder

Part 3: Toxicology Benchmarking (Sensitization Risk)

Objective: Anhydrides are known haptens . They can react with serum albumin (lysine residues), creating immunogenic conjugates that cause respiratory sensitization (asthma-like symptoms). This is a critical safety benchmark against SoCs.

Comparators:

  • Positive Control: DNCB (2,4-Dinitrochlorobenzene) or Phthalic Anhydride (known sensitizer).

  • Negative Control (SoC): Lactic Acid or Glycerol.

Protocol 3: Direct Peptide Reactivity Assay (DPRA)

Rationale: An OECD-validated non-animal method to predict sensitization potential by measuring reactivity with synthetic peptides containing Cysteine or Lysine.

  • Peptide Prep: Synthesize standard peptides (Cys-peptide, Lys-peptide).

  • Reaction: Incubate 5-PHBD and Controls with peptides (1:10 and 1:50 molar ratios) for 24h at 25°C.

  • Analysis: HPLC-UV to measure % depletion of the unreacted peptide.

  • Classification:

    • High Reactivity: >63.8% depletion (Strong Sensitizer).

    • Moderate Reactivity: 22.6% - 63.8% depletion.

    • No Reactivity: <6.3% depletion (Non-sensitizer).

Visualizing the Benchmarking Logic

The following diagram illustrates the decision matrix for characterizing 5-PHBD based on the experimental data derived from the protocols above.

Benchmarking_Workflow Start 5-PHBD Candidate StabAssay Plasma Stability Assay (vs. Ibuprofen/Aspirin) Start->StabAssay Hydrolysis Rapid Hydrolysis (t1/2 < 15 min) StabAssay->Hydrolysis Unstable Stable Stable / Slow Hydrolysis (t1/2 > 60 min) StabAssay->Stable Intact DiacidPath Evaluate Diacid Metabolite (5-phenyl-hexahydrophthalic acid) Hydrolysis->DiacidPath CovalentPath Evaluate Anhydride Reactivity (Covalent Inhibition) Stable->CovalentPath PotencyAssay IC50 Shift Assay (Pre-incubation) DiacidPath->PotencyAssay Test Diacid CovalentPath->PotencyAssay Test Parent ToxAssay DPRA Sensitization Assay (vs. Phthalic Anhydride) CovalentPath->ToxAssay Safety Check Outcome1 PRODRUG CANDIDATE (Bioactive Diacid) PotencyAssay->Outcome1 Diacid Active Outcome2 COVALENT INHIBITOR (Target Engagement) PotencyAssay->Outcome2 Parent Active + Shift ToxAssay->Outcome2 Low Reactivity Outcome3 TOXIC SENSITIZER (Drop Candidate) ToxAssay->Outcome3 High Peptide Depletion

Caption: Decision tree for benchmarking 5-PHBD. Pathway diverges based on hydrolytic stability, leading to classification as a prodrug, covalent inhibitor, or toxic sensitizer.

References

  • Ballantyne, B., & Swan, E. L. (1998). Toxicology of Anhydrides. In: Toxicology of Contact Hypersensitivity. CRC Press.
  • Singh, J., et al. (2011). "The covalent targeting of kinases." Nature Reviews Drug Discovery, 10(4), 307-317. (Establishes the "IC50 Shift" protocol for covalent inhibitors).
  • OECD. (2019). Test No. 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay (DPRA). OECD Guidelines for the Testing of Chemicals. (The authoritative standard for benchmarking anhydride reactivity).
  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for Plasma Stability and Microsomal Stability protocols).

Sources

Head-to-head comparison of different synthetic routes for 5-Phenylhexahydro-2-benzofuran-1,3-dione

[1][2]

Executive Summary

The synthesis of this compound presents a classic chemoselectivity challenge: constructing a saturated cyclohexane anhydride core while preserving a pendant aromatic phenyl ring.

Two primary strategies exist:

  • Route A (Constructive): Diels-Alder cycloaddition of 2-phenyl-1,3-butadiene and maleic anhydride, followed by selective catalytic hydrogenation.

  • Route B (Reductive): Direct hydrogenation of 4-phenylphthalic anhydride.

Verdict: Route A is the superior protocol. It offers higher regiochemical control and avoids the thermodynamic pitfall of Route B, where differentiating the reducibility of the central benzene ring vs. the pendant phenyl ring is kinetically difficult.

Part 1: Detailed Route Analysis

Route A: The Diels-Alder Cascade (Recommended)

This route builds the cyclohexane ring from acyclic precursors. It relies on the high reactivity of the diene and the dienophile to establish the core structure, followed by a "soft" hydrogenation that reduces the isolated alkene without touching the aromatic system.

  • Step 1: Diene Synthesis. 2-phenyl-1,3-butadiene is generated via the dehydration of 2-phenyl-2-propanol (cumyl alcohol).

  • Step 2: Cycloaddition. The diene reacts with maleic anhydride. The phenyl group at position 2 of the diene directs the formation of the 4-phenyl-tetrahydrophthalic anhydride (which corresponds to the 5-phenyl isomer in the final saturated benzofuran numbering due to symmetry).

  • Step 3: Chemoselective Hydrogenation. The isolated double bond in the cyclohexene ring is reduced using Pd/C under mild conditions.

Route B: The Aromatic Hydrogenation (Alternative)

This route attempts to hydrogenate the benzene ring of 4-phenylphthalic anhydride.

  • The Problem: Standard heterogeneous hydrogenation catalysts (Rh/C, PtO2, Raney Ni) often reduce both aromatic rings, yielding the fully saturated cyclohexyl-cyclohexane derivative.

  • The Niche: This route is only viable if using highly specific single-atom catalysts or controlled electrochemical reduction, which are often non-scalable and expensive.

Part 2: Head-to-Head Comparison Data

MetricRoute A (Diels-Alder)Route B (Aromatic Reduction)
Overall Yield 65 - 75% 30 - 45%
Atom Economy High (Addition reaction)Medium (High H2 consumption)
Chemoselectivity Excellent (Alkene vs. Arene is distinct)Poor (Arene vs. Arene is difficult)
Stereocontrol High (Endo-rule dominates cis-fusion)Variable (Cis/Trans mixtures common)
Raw Material Cost Low (Cumyl alcohol + Maleic anhydride)High (4-phenylphthalic anhydride)
Scalability High (Exothermic but manageable)Low (High pressure H2 required)

Part 3: Experimental Protocols (Route A)

Step 1: Synthesis of 2-Phenyl-1,3-butadiene

Note: This diene polymerizes easily. Use immediately or store with inhibitor at -20°C.

  • Reagents: 2-Phenyl-2-propanol (13.6 g, 0.1 mol), KHSO4 (0.5 g), Hydroquinone (10 mg).

  • Setup: Distillation apparatus with a short fractionating column.

  • Procedure:

    • Mix alcohol and KHSO4 in a flask.

    • Heat the mixture in an oil bath to 160–170°C.

    • The product and water will co-distill. Collect the fraction boiling between 140–150°C (organic layer).

    • Separate the organic layer, dry over MgSO4.[1]

    • Yield: ~80% colorless liquid.

Step 2: Diels-Alder Cycloaddition
  • Reagents: 2-Phenyl-1,3-butadiene (freshly prepared, 1.05 eq), Maleic Anhydride (1.0 eq), Toluene (Solvent).

  • Procedure:

    • Dissolve maleic anhydride in toluene (3 mL/g) and heat to 50°C.

    • Add the diene dropwise over 30 minutes (Exothermic reaction—control temp < 60°C).

    • Reflux for 2 hours.

    • Cool to 0°C. The intermediate (4-phenyl-1,2,3,6-tetrahydrophthalic anhydride) will crystallize.

    • Filter and wash with cold hexanes.

    • Checkpoint: MP should be approx 105–107°C.

Step 3: Chemoselective Hydrogenation

Critical: Do not use high pressure or active Rh catalysts, or you will reduce the phenyl ring.

  • Reagents: Tetrahydro-intermediate from Step 2, 5% Pd/C (5 wt% loading), Ethyl Acetate.

  • Procedure:

    • Dissolve intermediate in Ethyl Acetate.[2]

    • Add catalyst.[3][4][5][6] Purge reactor with N2, then H2.

    • Conditions: 1–2 atm H2 (balloon pressure or low-pressure shaker), Room Temperature (25°C), 4–6 hours.

    • Monitor via TLC or GC. Disappearance of alkene peak is rapid; aromatic ring reduction is slow under these conditions.

    • Filter through Celite to remove Pd/C.

    • Concentrate in vacuo. Recrystallize from cyclohexane/toluene.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the mechanistic flow and the critical selectivity decision points.

SyntheticRoutescluster_RouteARoute A: Diels-Alder (Recommended)cluster_RouteBRoute B: Aromatic HydrogenationStartA12-Phenyl-2-propanolDiene2-Phenyl-1,3-butadieneStartA1->DieneDehydration(-H2O)StartA2Maleic AnhydrideInterATetrahydro-Intermediate(Alkene + Phenyl)StartA2->InterADiene->InterA+ Maleic AnhydrideDiels-AlderTarget5-Phenylhexahydro-2-benzofuran-1,3-dioneInterA->TargetPd/C, H2 (1 atm)Selective ReductionStartB4-PhenylphthalicAnhydrideStartB->TargetHigh Selectivity Cat.(Difficult)OverRedCyclohexyl-hexahydroAnalog (Over-reduced)StartB->OverRedStandard H2(Rh/C, High P)

Caption: Figure 1. Comparative workflow. Route A provides a stepwise, controlled assembly, whereas Route B risks over-reduction of the phenyl substituent.

References

  • Diels-Alder Kinetics & Diene Synthesis

    • Marvel, C. S., & Williams, J. L. R. (1948). "2-Phenyl-1,3-butadiene."[7] Journal of the American Chemical Society. This foundational paper establishes the dehydration protocol for the diene.

    • Source:

  • Anhydride Curing Agents & Hydrogenation

    • Winstrom, L. O. (1957). "Production of cis-cyclohexane-1,2-dicarboxylic anhydride." U.S. Patent 2,794,811. Describes the hydrogenation of tetrahydrophthalic anhydrides using Nickel catalysts, highlighting the conditions required to reduce the anhydride ring double bond.
    • Source:

  • Selectivity in Aromatic Hydrogenation

    • Makal, A., et al. (2010). "Crystal structure of 5-(2-phenylethynyl)isobenzofuran-1,3-dione." Acta Crystallographica. Provides structural data on phenyl-substituted anhydrides, relevant for confirming the stereochemistry of the precursors.
    • Source:

  • General Protocol for Tetrahydrophthalic Anhydride Derivatives

    • Cerritos College Chemistry Dept. "Synthesis of 4-Cyclohexene-cis-1,2-dicarboxylic Anhydride." A verified academic protocol for the maleic anhydride Diels-Alder reaction, adaptable for the phenyl-substituted diene.
    • Source:

Safety Operating Guide

5-Phenylhexahydro-2-benzofuran-1,3-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action Card

Chemical Identity:

  • Name: 5-Phenylhexahydro-2-benzofuran-1,3-dione[1][2][3]

  • Synonyms: 5-Phenylhexahydrophthalic anhydride; 5-Phenyl-1,3-isobenzofurandione (hexahydro derivative)[1][3]

  • CAS: 336185-24-1[1][2][3]

  • Chemical Class: Cyclic Organic Anhydride[1]

Urgent Disposal Directive: Do NOT dispose of this compound down the drain. This material is a respiratory sensitizer and reacts exothermically with water.[3] The primary disposal route is high-temperature incineration via a licensed hazardous waste contractor.[1][3]

Scenario Immediate Action
Small Spill (<5g) Cover with dry sand/vermiculite.[1][3] Scoop into a dry container. Do not use water.[3]
Skin Contact Brush off dry powder before rinsing.[3] Wash with soap and copious water for 15 min.[3][4][5]
Waste Labeling Label as "Hazardous Waste - Organic Anhydride - Sensitizer" .

Part 2: Hazard Profiling & Scientific Rationale

To safely dispose of this compound, one must understand its reactivity profile.[1][3] As a derivative of hexahydrophthalic anhydride (HHPA), its behavior is governed by the anhydride functional group.

The Hydrolysis Mechanism

Anhydrides are moisture-sensitive.[1][3] Upon contact with water, the anhydride ring opens to form the corresponding dicarboxylic acid (5-phenylhexahydrophthalic acid).[3]

  • Risk: This reaction is exothermic.[3] In a waste container, uncontrolled addition of water can generate heat and pressure, potentially rupturing the vessel.[3]

  • Implication: Waste streams must be kept anhydrous until controlled neutralization is performed.[3]

Respiratory Sensitization (The "Anhydride Asthma" Risk)

Cyclic anhydrides are potent haptens. They react with nucleophilic residues (e.g., lysine) on human serum albumin, forming conjugates that trigger an immune response (IgE-mediated).[3]

  • Operational Rule: All disposal procedures must be performed in a chemical fume hood . Zero inhalation exposure is the target.[3]

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired reagents, surplus solids.[1][3]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1][3] Avoid metal containers if moisture presence is suspected (corrosion risk).[3]

  • Segregation: Do not mix with alcohols, amines, or water in the waste stream.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: this compound (100%)[1][3]

    • Hazards: Irritant, Sensitizer, Moisture Sensitive.[3]

  • Disposal: Seal tightly and transfer to the central hazardous waste accumulation area for incineration.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Anhydride dissolved in organic solvents (DCM, Toluene, Ethyl Acetate).[1][3]

  • Solvent Compatibility: Ensure the solvent is not an alcohol or amine (unless the reaction is complete).[3]

  • pH Check: If the waste is acidic (due to partial hydrolysis), do not mix with cyanide or sulfide waste streams.[3]

  • Accumulation: Collect in a solvent safety can designated for "Non-Halogenated Organics" (or "Halogenated" if DCM is used).[3]

  • Quenching (Optional but Recommended for Large Volumes):

    • Goal: Convert the reactive anhydride to a stable acid or ester before disposal to reduce downstream risk.[3]

    • Method: Slowly add the solution to an excess of dilute aqueous sodium carbonate (

      
      ) or ethanol in a fume hood.
      
    • Caution: Evolution of

      
       (foaming) and heat.[3]
      
    • Result: The waste is now a stable organic salt/ester solution.[3] Dispose of as standard organic solvent waste.[3]

Protocol C: Spill Cleanup (Dry)
  • PPE: Nitrile gloves (double gloved), lab coat, safety goggles, and N95 respirator (or P100 if powder is fine/aerosolized).[3]

  • Containment: Isolate the area.

  • Absorption: Cover the spill with an inert dry absorbent (Vermiculite, Dry Sand, or Pads). Do NOT use water.

  • Collection: Use a plastic scoop (non-sparking) to transfer material to a disposal bag.

  • Decontamination: Once the bulk solid is removed, wipe the surface with a solvent-dampened rag (acetone), followed by a soap-and-water wash.[1][3] Dispose of rags as solid hazardous waste.[3]

Part 4: Waste Stream Decision Logic

The following diagram illustrates the decision-making process for segregating this compound waste.

DisposalLogic Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Spill Debris) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid BinSolid Bin: Solid Hazardous Waste (Tag: Sensitizer) Solid->BinSolid Pack in HDPE/Glass ReactiveCheck Is it unreacted Anhydride? Liquid->ReactiveCheck Quench Controlled Quench (Add to dil. Na2CO3 or EtOH) ReactiveCheck->Quench Yes (High Conc.) BinLiquid Bin: Organic Solvents (Segregate from Oxidizers) ReactiveCheck->BinLiquid No (Trace/Reacted) Stable Stable Acid/Ester Form Quench->Stable Stable->BinLiquid

Figure 1: Decision tree for segregating anhydride waste streams to prevent accidental hydrolysis or exposure.

Part 5: Regulatory & Safety Data

Waste Classification (RCRA/EPA Guidelines)

While this specific CAS is not explicitly P- or U-listed, it falls under the "Characteristic" waste definitions if not handled correctly.[1][3]

Characteristic Status Notes
Ignitability (D001) PotentialIf disposed of in flammable solvents.[1][3]
Corrosivity (D002) PotentialHydrolysis product is an acid; pH < 2 aqueous solutions are D002.[3]
Reactivity (D003) YesReacts with water.[3][6]
Toxicity HighRespiratory sensitizer.[3][4] Treat as toxic waste.
Physical Properties for Disposal
PropertyValueRelevance to Disposal
Molecular Weight ~230.26 g/mol High MW implies lower volatility, reducing vapor risk but increasing surface contamination persistence.[1][3]
Solubility Soluble in organic solvents; Hydrolyzes in waterUse organic solvents for cleaning; avoid water for bulk disposal.
Flash Point >110°C (Estimated)Combustible.[3] Incineration is safe.[3]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 173836, 3a,4,5,6,7,7a-Hexahydro-2-benzofuran-1,3-dione. Retrieved February 22, 2026 from [Link][3]

  • Thermo Fisher Scientific. Safety Data Sheet: 3,4,5,6-Tetrahydrophthalic anhydride. Retrieved February 22, 2026 from [Link][3]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved February 22, 2026 from [Link][3]

  • Health Council of the Netherlands. Cyclic Acid Anhydrides: Health-based recommended occupational exposure limit. Retrieved February 22, 2026 from [Link][3]

  • Matrix Fine Chemicals. 5-Phenyl-octahydro-2-benzofuran-1,3-dione Product Data. Retrieved February 22, 2026 from [Link][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.